Alpha-D-glucose-13C
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KTESCNBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([13C@@H]([C@H]([C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structure and Isotopic Labeling of Alpha-D-glucose-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Alpha-D-glucose-¹³C, a critical tool in metabolic research and drug development. We will delve into the foundational structure of Alpha-D-glucose, the principles of Carbon-13 (¹³C) isotopic labeling, and the analytical techniques used to trace its metabolic fate. This document offers detailed experimental protocols and quantitative data to support the design and execution of studies utilizing ¹³C-labeled glucose.
The Structure of Alpha-D-glucose
Glucose (C₆H₁₂O₆) is a fundamental monosaccharide that serves as a primary source of energy for most living organisms.[1] In aqueous solutions, glucose predominantly exists in a cyclic hemiacetal form. The "D" designation in D-glucose refers to the stereochemical configuration at the chiral center furthest from the carbonyl group. The "alpha" configuration indicates that the hydroxyl group on the anomeric carbon (C1) is positioned below the plane of the ring structure.[2] While an open-chain aldehyde form exists, it constitutes less than 0.02% of glucose molecules in an aqueous solution.[1] The majority of glucose molecules are found as either α- or β-pyranose anomers, which can interconvert.[1]
The stable, crystalline form of Alpha-D-glucose is a monohydrate with a closed pyran ring structure.[1]
Key Structural Forms
-
Alpha-D-glucopyranose: The cyclic, six-membered ring form of D-glucose where the C1 hydroxyl group is in the axial position (below the plane of the ring).[2]
-
Beta-D-glucopyranose: The other anomer where the C1 hydroxyl group is in the equatorial position (above the plane of the ring).
-
Open-chain form: A minor form with an unbranched backbone of six carbon atoms, where C1 is part of an aldehyde group.[1]
Principles of ¹³C Isotopic Labeling
Isotopic labeling is a technique used to track the journey of a molecule through a biological system.[3] This is achieved by replacing one or more atoms of the molecule with their stable, heavy isotope.[3] For carbon, the heavy isotope ¹³C is used in place of the more abundant ¹²C.[3] When cells or organisms are supplied with a substrate enriched in ¹³C, such as Alpha-D-glucose-¹³C, they incorporate this labeled substrate into their metabolic pathways.[3] As the labeled carbon atoms move through processes like glycolysis and the Krebs cycle, they become part of various downstream metabolites.[3]
Analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can then detect and quantify the incorporation of ¹³C into these metabolites.[3] This allows researchers to trace metabolic pathways and quantify the rate of metabolic reactions, a field known as metabolic flux analysis (MFA).[3][4]
Quantitative Data of Alpha-D-glucose and its ¹³C Isotopologues
The incorporation of ¹³C atoms into the glucose molecule results in a predictable increase in its molecular weight. This mass shift is the fundamental principle behind its detection by mass spectrometry.
| Property | Unlabeled Alpha-D-glucose (¹²C) | [1-¹³C]-Alpha-D-glucose | [1,2-¹³C₂]-Alpha-D-glucose | [U-¹³C₆]-Alpha-D-glucose |
| Molecular Formula | C₆H₁₂O₆ | ¹³C¹²C₅H₁₂O₆ | ¹³C₂¹²C₄H₁₂O₆ | ¹³C₆H₁₂O₆ |
| Molar Mass ( g/mol ) | 180.156 | 181.159 | 182.162 | 186.174 |
| Monoisotopic Mass (Da) | 180.063388 | 181.066743 | 182.070098 | 186.083517 |
| Natural Abundance of ¹³C | ~1.1% | >99% at C1 | >99% at C1 & C2 | >99% at all carbons |
Note: The molar mass and monoisotopic mass for labeled compounds can vary slightly based on the level of enrichment.
Experimental Protocols
Cell Culture Labeling with [U-¹³C₆]-glucose
This protocol outlines a general procedure for labeling adherent mammalian cells with uniformly labeled ¹³C-glucose to achieve isotopic steady state for metabolic flux analysis.
Materials:
-
Adherent mammalian cells (e.g., A549 lung carcinoma cells)[5]
-
Standard cell culture medium (e.g., DMEM)
-
[U-¹³C₆]-glucose (Cambridge Isotope Laboratories or equivalent)[5]
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (B129727)
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Plate cells in 6-well plates or 10-cm dishes and culture under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency (typically semi-confluent).[5]
-
Preparation of Labeling Medium:
-
Adaptation Phase (Optional but Recommended): For steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours to ensure isotopic equilibrium is reached.[3]
-
Labeling:
-
Metabolism Quenching and Metabolite Extraction:
-
Place the culture plates on ice to quench metabolic activity.[6]
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.[6]
-
Aspirate the PBS completely.
-
Add pre-chilled 80% methanol to each well (e.g., 1 mL for a 6-well plate).[6]
-
Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.[6]
-
-
Sample Processing:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis by LC-MS or GC-MS.
-
NMR Analysis of ¹³C-Labeled Glucose
This protocol provides a general workflow for the NMR analysis of a ¹³C-labeled glucose sample.
Materials:
Procedure:
-
Sample Preparation:
-
1D ¹³C NMR Spectroscopy:
-
This is the most direct method to observe the ¹³C-labeled carbon atoms.[7]
-
In a proton-decoupled ¹³C spectrum, each unique carbon in the glucose molecule will produce a distinct signal.[7] The chemical shifts of the anomeric carbons (C1) of α- and β-D-glucose appear around 92.7 ppm and 96.7 ppm, respectively.[8]
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and metabolic pathways.
Caption: General experimental workflow for ¹³C metabolic labeling studies.
Caption: Simplified glycolysis pathway showing the flow of ¹³C from uniformly labeled glucose.
Applications in Research and Drug Development
The use of Alpha-D-glucose-¹³C is pivotal in numerous research areas:
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is the gold standard for quantifying intracellular reaction rates.[3] By tracking the distribution of ¹³C atoms, MFA provides a detailed map of cellular metabolism, which is invaluable for understanding disease states like cancer.[3]
-
Drug Discovery and Development: Researchers can use ¹³C-labeled glucose to investigate how a drug candidate alters the metabolic pathways of target cells. This can reveal mechanisms of action and potential off-target effects.
-
Neuroscience: Studies have used ¹³C-glucose to investigate brain metabolism under various conditions, such as hypoxia, by monitoring the labeling of neurotransmitters like glutamate (B1630785) and lactate.[8]
-
Glycobiology: The incorporation of ¹³C from glucose into complex glycans on cell membranes can be tracked to understand how metabolic shifts affect glycosylation, a process often altered in cancer.[9]
Conclusion
Alpha-D-glucose-¹³C is an indispensable tool for researchers and scientists in the life sciences. Its application in stable isotope tracing has revolutionized our ability to quantitatively analyze metabolic networks. The detailed protocols and data presented in this guide serve as a comprehensive resource for designing and implementing robust experiments to unravel the complexities of cellular metabolism and accelerate the development of novel therapeutics.
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR study on [1-13C]glucose metabolism in the rat brain during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Unraveling Cellular Metabolism: A Technical Guide to ¹³C Glucose Tracers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of Carbon-13 (¹³C) labeled glucose as a stable isotope tracer to investigate cellular metabolism. Understanding the intricate network of metabolic pathways is fundamental in various fields, including cancer research, drug development, and the study of metabolic diseases. ¹³C-based metabolic flux analysis (MFA) has emerged as a powerful technique to quantify the rates of intracellular metabolic reactions, offering a dynamic view of cellular activity.[1][2]
The Foundation: Natural Abundance of ¹³C
Carbon, the backbone of life, exists in nature primarily as two stable isotopes: ¹²C and ¹³C. The vast majority is ¹²C, while ¹³C is present at a much lower natural abundance. This low natural abundance is advantageous for tracer studies, as the introduction of ¹³C-enriched compounds creates a distinct isotopic signature that can be readily detected against the natural background.
| Isotope | Natural Abundance (%) | Nucleus Composition | Spin Quantum Number |
| ¹²C | ~98.93% | 6 Protons, 6 Neutrons | 0 |
| ¹³C | ~1.07% | 6 Protons, 7 Neutrons | 1/2 |
| Table 1: Natural Abundance and Properties of Carbon Isotopes.[3][4] |
The non-zero spin quantum number of ¹³C makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, a key analytical technique in metabolic tracing.[3]
¹³C-Labeled Glucose Tracers: A Comparative Overview
The choice of a specific ¹³C-labeled glucose tracer is a critical experimental design parameter that significantly influences the precision and accuracy of flux estimations within central carbon metabolism. The selection depends on the specific metabolic pathways of interest.
| ¹³C-Labeled Glucose Isotopomer | Primary Application(s) | Rationale & Performance Insights |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Central Carbon Metabolism | Provides the most precise estimates for glycolysis and the PPP by creating distinct labeling patterns in downstream metabolites. Considered the optimal single tracer for overall network analysis. |
| [U-¹³C₆]glucose | General labeling of central carbon metabolism, Tricarboxylic Acid (TCA) Cycle | Uniformly labels all carbons, allowing for the tracing of the complete glucose backbone into various metabolic pathways. It is a preferred tracer for analyzing the TCA cycle. |
| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) flux | The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, which allows for the estimation of pathway activity. However, it is outperformed by [2-¹³C]glucose and [3-¹³C]glucose for overall network analysis. |
| [2-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Offers good precision for estimating glycolytic and PPP fluxes. |
| [3-¹³C]glucose | Glycolysis, Pyruvate (B1213749) Oxidation | Provides good precision for glycolytic flux estimates and can offer insights into pyruvate oxidation. |
| Table 2: Comparison of Common ¹³C-Labeled Glucose Tracers. |
A computational evaluation of various ¹³C glucose tracers in a human lung carcinoma cell line (A549) revealed the following performance for different metabolic subnetworks:
| Metabolic Pathway | Best Performing Glucose Tracers |
| Glycolysis | [1,2-¹³C₂]glucose, [2-¹³C]glucose, [3-¹³C]glucose |
| Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]glucose, [2-¹³C]glucose, [3-¹³C]glucose |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₆]glucose |
| Overall Central Carbon Metabolism | [1,2-¹³C₂]glucose |
| Table 3: Performance of ¹³C Glucose Tracers in Specific Metabolic Pathways. |
Key Metabolic Pathways in Glucose Metabolism
Glucose is a central molecule for energy production and the synthesis of essential biomolecules. Upon entering the cell, glucose is phosphorylated to glucose-6-phosphate (G6P), a key branching point for several major metabolic pathways.
Glycolysis and the TCA Cycle
Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating a small amount of ATP. Pyruvate can then be converted to lactate or enter the mitochondria to be converted to acetyl-CoA, which fuels the Tricarboxylic Acid (TCA) cycle for further energy production.
Experimental Protocols
A generalized workflow for a ¹³C-glucose tracing experiment involves several key stages, from cell culture to data analysis.
Detailed Methodologies
1. Cell Culture and Labeling
-
Objective: To introduce the ¹³C-labeled glucose tracer to the cells and allow them to reach a metabolic and isotopic steady state.
-
Protocol:
-
Seed and culture cells to the desired confluency in standard culture medium.
-
Prepare the labeling medium by replacing the standard glucose with the chosen ¹³C-labeled glucose isotopomer at the same concentration.
-
Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the ¹³C-glucose-containing medium.
-
Incubate the cells for a predetermined period. The time required to reach isotopic steady state varies depending on the pathway of interest; glycolytic intermediates label within minutes, while TCA cycle intermediates may take hours.
-
2. Metabolite Extraction
-
Objective: To quench metabolic activity and extract the intracellular metabolites.
-
Protocol for Adherent Cells:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol (B129727) (-80°C) to each well (for a 6-well plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the samples for 30 seconds and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
3. Analytical Measurement: Mass Spectrometry (MS)
-
Objective: To measure the mass isotopologue distributions of downstream metabolites.
-
Instrumentation: Typically Liquid Chromatography-Mass Spectrometry (LC-MS).
-
General Procedure:
-
The extracted metabolites are separated by liquid chromatography.
-
The separated metabolites are ionized and their mass-to-charge ratio is measured by the mass spectrometer.
-
The incorporation of ¹³C results in a mass shift in the metabolite, allowing for the quantification of labeled and unlabeled species.
-
4. Analytical Measurement: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the positional isotopomers of metabolites.
-
Instrumentation: High-resolution NMR spectrometer.
-
General Procedure:
-
The extracted metabolites are reconstituted in a suitable solvent containing a known standard.
-
¹³C NMR or ¹H NMR spectra are acquired. In ¹H NMR, the coupling between ¹³C and adjacent protons can be used to indirectly detect ¹³C enrichment.
-
2D NMR techniques like ¹H-¹³C HSQC can provide higher resolution and more detailed structural information.
-
5. In Vivo Stable Isotope Tracing
-
Objective: To study metabolism in an intact organism.
-
Protocol for Mouse Models:
-
Fast mice for 12-16 hours for ¹³C-glucose infusion to achieve higher fractional enrichment in plasma.
-
Anesthetize the mouse and place a catheter in the tail vein.
-
Infuse ¹³C-glucose intravenously, typically as a bolus followed by a constant infusion. For example, a bolus of 0.6 mg/g body mass over 1 minute, followed by an infusion of 0.0138 mg/g body mass per minute for 3-4 hours.
-
Collect blood samples periodically to monitor plasma enrichment.
-
At the end of the infusion, collect tissues of interest and rapidly freeze them to quench metabolism.
-
Perform metabolite extraction from the tissue samples for subsequent MS or NMR analysis.
-
Data Interpretation and Applications
The data obtained from ¹³C-glucose tracing experiments provide a wealth of information about the metabolic state of the system under investigation. By analyzing the labeling patterns of downstream metabolites, researchers can:
-
Quantify the relative and absolute fluxes through different metabolic pathways.
-
Identify metabolic reprogramming in disease states, such as the Warburg effect in cancer cells.
-
Assess the mechanism of action of drugs that target metabolic pathways.
-
Elucidate the metabolic fate of glucose in different tissues and organs in vivo.
Conclusion
The use of ¹³C-labeled glucose tracers is an indispensable tool for researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism. Careful selection of the appropriate tracer, coupled with robust experimental design and advanced analytical techniques, provides unparalleled insights into the dynamic nature of metabolic networks. This technical guide serves as a foundational resource for designing and implementing ¹³C-based metabolic flux analysis studies.
References
Synthesis and Purification of Alpha-D-glucose-13C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification methods for Alpha-D-glucose-¹³C, a critical stable isotope-labeled tracer used in metabolic research and drug development. Understanding the production of this key molecule is essential for ensuring the quality and reliability of experimental data. This document details both chemical and enzymatic synthesis routes, purification protocols, and methods for assessing isotopic purity.
Introduction to Alpha-D-glucose-13C
Alpha-D-glucose-¹³C is a form of glucose in which one or more of the carbon atoms have been replaced with the stable isotope carbon-13 (¹³C). The most common form used in metabolic studies is uniformly labeled [U-¹³C₆]-D-glucose, where all six carbon atoms are ¹³C. This labeling allows researchers to trace the metabolic fate of glucose through various biochemical pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The insights gained from these studies are invaluable for understanding disease states like cancer and diabetes and for developing novel therapeutics.
Synthesis Methodologies
The synthesis of Alpha-D-glucose-¹³C can be achieved through two primary routes: chemical synthesis and enzymatic (biosynthetic) synthesis. The choice of method depends on the desired labeling pattern, scale of production, and cost considerations.
Chemical Synthesis
Chemical synthesis offers precise control over the position of the ¹³C label, allowing for the creation of specifically labeled glucose molecules. However, it often involves multi-step reactions with protected intermediates. A general approach for synthesizing a multiply ¹³C-labeled glucose is outlined below, adapted from methods used for synthesizing isotopically labeled monosaccharides.
Experimental Protocol: Multi-step Chemical Synthesis of D-(1,5,6-¹³C₃)glucose
This protocol provides a representative example of a multi-step chemical synthesis adapted from the synthesis of specifically labeled glucose.
-
Starting Material: D-(1,2-¹³C₂)Mannose.
-
Step 1: Glycosylation: Convert D-(1,2-¹³C₂)Mannose to its methyl pyranoside by reacting with methanol (B129727) under acidic conditions.
-
Step 2: Oxidation: Oxidize the methyl D-(1,2-¹³C₂)mannopyranoside using a platinum-carbon catalyst and oxygen to yield methyl D-(1,2-¹³C₂)mannopyranuronide.
-
Step 3: Hydrolysis and Purification: Hydrolyze the uronide to D-(1,2-¹³C₂)mannuronic acid and purify using anion-exchange chromatography.
-
Step 4: Reduction: Reduce the mannuronic acid with sodium borohydride (B1222165) (NaBH₄) to yield D-(5,6-¹³C₂)mannonic acid.
-
Step 5: Ruff Degradation: Perform a Ruff degradation on the mannonic acid to produce D-(4,5-¹³C₂)arabinose.
-
Step 6: Cyanohydrin Reduction: Convert the arabinose to D-(1,5,6-¹³C₃)glucose and D-(1,5,6-¹³C₃)mannose via a cyanohydrin reduction.
-
Step 7: Epimerization: The D-(1,5,6-¹³C₃)mannose can be epimerized to D-(2,5,6-¹³C₃)glucose using a molybdate (B1676688) catalyst.
-
Purification: The final labeled glucose product is purified by column chromatography.
Logical Workflow for Chemical Synthesis
Safety and Handling of ¹³C Labeled Compounds: A Technical Guide for Researchers
This guide provides an in-depth overview of the safety principles, handling procedures, and experimental considerations for the use of Carbon-13 (¹³C) labeled compounds in research, particularly within the fields of drug development and life sciences. This document is intended for laboratory personnel, including researchers, scientists, and technicians, who handle these compounds.
Core Safety Principles: Understanding the Nature of ¹³C
Carbon-13 is a stable, non-radioactive isotope of carbon.[1] This is the most critical safety consideration. Unlike its radioactive counterpart, Carbon-14, ¹³C does not undergo radioactive decay and therefore poses no radiological hazard. The safety and handling precautions required for a ¹³C labeled compound are therefore dictated by the chemical and toxicological properties of the molecule into which the ¹³C atom is incorporated, not the isotope itself. In practice, the safety protocols for a ¹³C labeled compound are identical to those for its unlabeled analogue.
Hazard Identification and Risk Assessment
Before handling any ¹³C labeled compound, a thorough risk assessment must be conducted. The primary resource for this assessment is the Safety Data Sheet (SDS) of the corresponding unlabeled compound.
Chemical Hazards
The chemical hazards, including flammability, reactivity, and corrosivity, are determined by the parent molecule. For instance, ¹³C-labeled acetic acid should be handled with the same precautions as standard glacial acetic acid, which is flammable and corrosive.[2][3][4]
Toxicological Hazards
The toxicological properties, such as acute toxicity, carcinogenicity, and mutagenicity, are also conferred by the parent compound. The presence of the ¹³C isotope does not alter the molecule's biological activity or toxicity.
Quantitative Safety Data
The following tables summarize the key safety information for common unlabeled compounds, which is directly applicable to their ¹³C labeled counterparts.
Table 1: Physical and Chemical Hazard Data
| Compound | CAS Number | Molecular Formula | Flash Point (°C) | Autoignition Temperature (°C) |
| D-Glucose | 50-99-7 | C₆H₁₂O₆ | Not applicable | Not available |
| L-Lysine | 56-87-1 | C₆H₁₄N₂O₂ | Not applicable | Not available |
| L-Arginine | 74-79-3 | C₆H₁₄N₄O₂ | Not applicable | Not available |
| Acetic Acid | 64-19-7 | C₂H₄O₂ | 39 | 426 |
Data sourced from Safety Data Sheets for the unlabeled compounds.
Table 2: Toxicological Data
| Compound | LD50 (Oral, Rat) | Skin Corrosion/Irritation | Serious Eye Damage/Irritation |
| D-Glucose | Not classified as hazardous | Not classified as hazardous | Not classified as hazardous |
| L-Lysine | Not classified as hazardous | Not classified as hazardous | Not classified as hazardous |
| L-Arginine | Not available | Not classified as hazardous | Causes serious eye irritation |
| Acetic Acid | 3310 mg/kg | Causes severe skin burns | Causes serious eye damage |
Data sourced from Safety Data Sheets for the unlabeled compounds.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety practices is paramount.
Engineering Controls
-
Ventilation: For volatile ¹³C labeled compounds, such as ¹³C-acetic acid, all handling should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store ¹³C labeled compounds in tightly sealed, appropriately labeled containers in a cool, dry, and well-ventilated area, segregated according to their hazard class.
Personal Protective Equipment (PPE)
The choice of PPE is dictated by the hazards of the parent compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. The specific glove material should be selected based on the solvent and the compound's properties.
-
Body Protection: A laboratory coat is required. For highly corrosive or toxic compounds, a chemically resistant apron may be necessary.
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving ¹³C labeled compounds.
Sample Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Determine Required Concentration: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR. Aim for a saturated solution if possible, dissolving 0.2 to 0.3 millimoles of the ¹³C labeled compound in approximately 0.7 mL of deuterated solvent.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the compound and has minimal overlapping signals with the analyte.
-
Sample Dissolution: Accurately weigh the ¹³C labeled compound and dissolve it in the appropriate volume of the chosen deuterated solvent in a small vial.
-
Filtration: To remove any particulate matter that can affect spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
Sample Preparation for Mass Spectrometry (MS)
-
Prepare a Stock Solution: Accurately weigh the ¹³C labeled internal standard and dissolve it in a suitable solvent to create a concentrated stock solution.
-
Create a Working Solution: Dilute the stock solution to a working concentration that is appropriate for the expected concentration range of the analyte in the samples.
-
Spiking: Add a precise volume of the working internal standard solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Sample Extraction: Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the ¹³C labeled internal standard from the sample matrix.
-
Analysis: Analyze the extracted samples by LC-MS or GC-MS. The ratio of the analyte peak area to the internal standard peak area is used for quantification.
-
Media Preparation: Prepare two types of cell culture media: a "light" medium containing natural (¹²C) arginine and lysine, and a "heavy" medium where these amino acids are replaced with their ¹³C labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine).
-
Cell Adaptation: Culture two separate populations of the same cell line in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the amino acids into the proteome.
-
Experimental Treatment: Apply the experimental condition to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control (e.g., the "light" labeled cells).
-
Cell Lysis and Protein Quantification: Lyse the cells from both populations and determine the protein concentration of each lysate.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease, typically trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptides allows for their differentiation and the relative quantification of proteins.
¹³C Metabolic Flux Analysis (¹³C-MFA)
-
Experimental Design: Define the metabolic pathways of interest and select an appropriate ¹³C labeled tracer (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) that will provide informative labeling patterns for the target pathways.
-
Cell Culture and Labeling: Culture cells in a defined medium containing the selected ¹³C labeled tracer as the primary carbon source until a metabolic and isotopic steady state is reached.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by, for example, submerging the cell culture dish in liquid nitrogen. Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the extracted metabolites to increase their volatility.
-
Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS to measure the mass isotopomer distributions (MIDs) of the targeted metabolites.
-
Flux Estimation: Use specialized software to fit the measured MIDs to a metabolic network model to estimate the intracellular metabolic fluxes.
Waste Disposal
The disposal of ¹³C labeled compounds follows standard chemical waste procedures.
-
Non-Hazardous Compounds: For compounds that are not classified as hazardous (e.g., ¹³C-glucose, ¹³C-lysine), uncontaminated solid waste can typically be disposed of in the regular trash. Aqueous solutions can often be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
-
Hazardous Compounds: If the ¹³C labeled compound is hazardous (e.g., ¹³C-acetic acid) or is mixed with hazardous solvents, it must be disposed of as hazardous chemical waste. Collect the waste in a properly labeled, sealed, and compatible waste container and arrange for disposal through your institution's environmental health and safety office.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be disposed of according to the guidelines for the solvent. Once decontaminated, the containers can often be disposed of in the regular trash or recycled.
Conclusion
The use of ¹³C labeled compounds is a powerful and safe technique in modern research. The absence of radioactivity simplifies handling and disposal procedures, making these compounds ideal for a wide range of applications, including in vivo studies. The key to their safe use lies in a thorough understanding of the chemical and toxicological properties of the parent molecule and the strict adherence to standard laboratory safety protocols. By following the guidelines outlined in this document, researchers can confidently and safely incorporate ¹³C labeled compounds into their experimental workflows.
References
The Dynamic State: A Technical History of Stable Isotope Tracers in Metabolic Research
Whitepaper | ID: SIT-MR-101
Audience: Researchers, scientists, and drug development professionals.
Abstract: The introduction of stable isotope tracers in the 1930s revolutionized our understanding of metabolism, shattering the long-held belief of a static biological system. Spearheaded by the pioneering work of Rudolf Schoenheimer and David Rittenberg, these non-radioactive "tagged" molecules provided an unprecedented window into the continuous synthesis and degradation of the body's constituents. This technical guide delves into the historical development of this transformative methodology, detailing the key experiments, the evolution of analytical techniques, and the foundational concepts that underpin modern metabolic research, including metabolomics and fluxomics.
Introduction: The "Static" View and the Isotopic Dawn
Prior to the 1930s, the prevailing view of metabolism was that of a relatively static system. It was believed that the body's structural components, such as proteins and fats, were largely stable, and that ingested food was primarily catabolized for energy, with only a small fraction used for growth or repair. This paradigm was dictated by the limitations of available analytical methods, which could only measure net changes in metabolic pools.
The discovery of isotopes—atoms of the same element with different masses due to a varying number of neutrons—opened the door to a new era of biological investigation. The development of mass spectrometry, initially by physicists like J.J. Thomson and F.W. Aston, provided the means to distinguish between these isotopes.[1] It was Rudolf Schoenheimer, in collaboration with David Rittenberg at Columbia University, who ingeniously applied these physical tools to the realm of biochemistry, using the stable, non-radioactive isotopes of hydrogen (Deuterium, ²H) and nitrogen (¹⁵N) as biological tracers.[2][3]
The Pioneers' Toolkit: Key Isotopes and Early Mass Spectrometry
The choice of stable isotopes was crucial. Unlike their radioactive counterparts, they were safe for use in long-term studies and for elements like nitrogen, no suitable long-lived radioisotope existed.[1] The pioneering studies primarily relied on Deuterium (B1214612) (²H) and Nitrogen-15 (B135050) (¹⁵N), and later Carbon-13 (¹³C).
Data Presentation: Key Stable Isotopes in Early Metabolic Research
| Isotope | Natural Abundance (%) | Key Use Case in Early Research |
| ¹H | ~99.985 | - |
| ²H (D) | ~0.015 | Tracing fatty acid and cholesterol metabolism |
| ¹²C | ~98.9 | - |
| ¹³C | ~1.1 | Tracing carbon skeletons in various metabolites |
| ¹⁴N | ~99.63 | - |
| ¹⁵N | ~0.37 | Tracing amino acid and protein metabolism |
| ¹⁶O | ~99.76 | - |
| ¹⁸O | ~0.20 | Used in later studies, particularly with doubly labeled water |
Natural abundance values are approximate and can vary slightly.
Analytical Methods: The Rittenberg Mass Spectrometer
The analytical challenge was to precisely measure the small excess of the stable isotope in a biological sample. Schoenheimer and Rittenberg developed their own mass spectrometer, a modification of the Nier type, specifically for this purpose.
Experimental Protocol: General Principle of Early Isotope-Ratio Mass Spectrometry
-
Sample Conversion: The biological sample containing the metabolite of interest was combusted or chemically treated to convert the element being analyzed into a simple gas (e.g., H₂ for deuterium analysis, N₂ for nitrogen-15 analysis).
-
Ionization: The resulting gas was introduced into the mass spectrometer's ion source, where it was bombarded with electrons to create positively charged ions.
-
Acceleration & Deflection: These ions were then accelerated by an electric field and passed through a strong magnetic field. The magnetic field deflected the ions according to their mass-to-charge ratio; lighter ions were deflected more than heavier ones.
-
Detection: The separated ion beams struck a detector, generating a current proportional to the ion abundance. By comparing the currents from the different isotope masses (e.g., mass 28 for ¹⁴N₂ and mass 29 for ¹⁴N¹⁵N), the isotopic enrichment could be precisely calculated.
The Paradigm Shift: Discovery of the "Dynamic State"
The core finding was that the chemical constituents of living organisms are constantly undergoing renewal, and the body exists in a dynamic equilibrium where the rate of synthesis is balanced by the rate of degradation.[4]
Figure 1: The "Dynamic State" concept, showing the constant turnover of body constituents.
Pioneering Experiments: Methodologies and Findings
The following sections detail the key experiments that established the dynamic state concept.
The Fat Metabolism Studies with Deuterium (²H)
Schoenheimer's initial studies focused on fat metabolism, using deuterium to label fatty acids.
Experimental Protocol: Deuterium Labeling of Fatty Acids (c. 1935)
-
Tracer Synthesis: Linseed oil was partially hydrogenated using deuterium gas (D₂), creating fatty acids with stably incorporated ²H atoms.
-
Animal Model: Adult mice were maintained on a controlled, low-fat diet.
-
Tracer Administration: The deuterated fat was incorporated into the mice's diet and fed for several days.
-
Sample Collection & Isolation: After the feeding period, the animals were sacrificed. Fats were extracted from various tissues (depot fat, liver). The fatty acids were then isolated and purified.
-
Isotope Analysis: The deuterium content of the isolated fatty acids was determined. This involved combusting the fatty acid sample to produce water, which was then reduced to hydrogen gas (H₂ and HD). The ratio of these gases was measured by mass spectrometry to determine the ²H enrichment.
Key Findings:
-
The labeled fatty acids were rapidly incorporated into the fat depots, even in adult animals that were not growing.
-
This demonstrated that stored fat was not an inert energy reserve but was in a constant state of turnover.
-
By feeding mice heavy water (D₂O), Schoenheimer showed that the body could synthesize new fatty acids, estimating their half-life to be between five and nine days.[4]
The Protein Turnover Studies with Nitrogen-15 (¹⁵N)
The next series of groundbreaking experiments utilized ¹⁵N-labeled amino acids to investigate protein metabolism.
Experimental Protocol: ¹⁵N-Leucine Labeling of Proteins (c. 1939)
-
Tracer Synthesis: L-Leucine was synthesized to contain a high enrichment of ¹⁵N in its α-amino group.
-
Animal Model: Adult rats were maintained on a standard laboratory diet.
-
Tracer Administration: The ¹⁵N-labeled leucine (B10760876) was mixed with the diet and fed to the rats for a period of three days.
-
Sample Collection & Isolation: After the experimental period, tissues (e.g., liver, intestinal wall) were collected. Proteins were extracted and thoroughly hydrolyzed to release their constituent amino acids. Individual amino acids were then isolated from the protein hydrolysates.
-
Isotope Analysis: The isolated amino acids were analyzed for ¹⁵N content. The nitrogen from the amino acid was converted to N₂ gas (the "Rittenberg technique," often involving reaction with alkaline hypobromite). The N₂ gas was then analyzed by isotope-ratio mass spectrometry.
Key Findings & Quantitative Data:
-
A significant portion of the ingested ¹⁵N-leucine was incorporated into tissue proteins, even though the animals were in nitrogen balance (not accumulating new protein).
-
Less than one-third of the labeled leucine's nitrogen was excreted, proving that dietary amino acids were not simply catabolized but were actively participating in metabolic processes.[5]
-
The ¹⁵N label was found not only in leucine isolated from body proteins but also in other amino acids (like glutamic acid), demonstrating the process of amino group transfer (transamination).
-
These studies established that body proteins are in a state of continuous synthesis and degradation, with Schoenheimer's work estimating the half-life of total body proteins to be around 10 days, while liver proteins turned over much faster.
| Experiment | Isotope | Labeled Compound | Key Quantitative Finding | Reference |
| Fat Turnover | ²H | Deuterated Fats | Half-life of depot fatty acids estimated at 5-9 days. | Schoenheimer, 1941 |
| Protein Turnover | ¹⁵N | ¹⁵N-Leucine | >50% of ¹⁵N from dietary leucine was retained and incorporated into body proteins over 3 days. | Schoenheimer et al., 1939 |
| Creatine (B1669601) Metabolism | ¹⁵N | ¹⁵N-Glycine | Half-life of creatine elimination estimated at ~29 days. | Schoenheimer, 1942 |
Experimental Workflow Visualization
The general workflow for these pioneering tracer studies can be visualized as a logical sequence of steps from tracer synthesis to data interpretation.
Figure 2: General workflow of early stable isotope tracing experiments.
Lasting Impact and Evolution
The work of Schoenheimer and Rittenberg laid the fundamental groundwork for modern metabolic research. The concept of the "dynamic state" is now a central tenet of biochemistry. The methodologies they developed, though refined, remain the conceptual basis for contemporary techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of gas chromatography with mass spectrometry in the 1950s allowed for the separation and analysis of complex mixtures of metabolites, greatly expanding the scope and throughput of tracer studies.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The advent of techniques like electrospray ionization (ESI) enabled the analysis of larger, more polar, and non-volatile molecules like peptides and intact lipids, opening the door to the field of proteomics.
-
Stable Isotope-Resolved Metabolomics (SIRM): Modern research uses tracers like ¹³C-glucose or ¹³C,¹⁵N-glutamine to trace the flow of atoms through entire metabolic networks, providing a dynamic view of cellular metabolism in response to genetic changes or drug treatments.
The principles established over 80 years ago continue to enable profound insights into health and disease, forming the bedrock of drug discovery and development in areas like oncology, diabetes, and neurodegenerative disorders. The ability to trace the flow of life's building blocks remains one of the most powerful tools in the biomedical scientist's arsenal.
References
- 1. Analysis of Mammalian Cell Proliferation and Macromolecule Synthesis Using Deuterated Water and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.com [encyclopedia.com]
- 5. earthwormexpress.com [earthwormexpress.com]
An In-depth Technical Guide to 13C and 14C Labeled Glucose: Key Differences and Applications
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research and drug development, isotopic labeling of molecules is a cornerstone technique for tracing biochemical pathways and quantifying metabolic fluxes. Among the most pivotal tracers are isotopically labeled glucose molecules, particularly those enriched with Carbon-13 (¹³C) and Carbon-14 (¹⁴C). While both serve as powerful tools to unravel the complexities of glucose metabolism, their fundamental properties dictate distinct applications, detection methodologies, and experimental considerations. This guide provides a comprehensive technical overview of the core differences between ¹³C and ¹⁴C labeled glucose, offering insights into their respective strengths and limitations to aid researchers in selecting the optimal tracer for their scientific inquiries.
Core Properties: A Tale of Two Isotopes
The primary distinction between ¹³C and ¹⁴C lies in their nuclear stability. ¹³C is a stable, non-radioactive isotope of carbon, while ¹⁴C is a radioactive isotope that undergoes beta decay. This fundamental difference underpins the variations in their detection, safety considerations, and experimental design.
| Property | ¹³C (Carbon-13) | ¹⁴C (Carbon-14) |
| Isotopic Nature | Stable | Radioactive |
| Natural Abundance | ~1.1% of total carbon[1][2] | ~1 part per trillion (10⁻¹⁰%) of total carbon[3][4] |
| Half-life | Stable (does not decay)[2] | 5,730 ± 40 years[5][6][7] |
| Decay Product | None | Nitrogen-14 (¹⁴N), an electron, and an antineutrino[5] |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9] | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS)[10][11] |
| Safety | Non-radioactive, poses no radiation risk[12] | Radioactive, requires specialized handling and disposal procedures |
| Typical Tracer Form | [U-¹³C]-glucose, [1,2-¹³C]-glucose, etc.[8][13] | [U-¹⁴C]-glucose, [6-¹⁴C]-glucose, etc. |
| Information Provided | Positional information of carbon atoms within molecules, metabolic flux analysis[8] | Overall oxidation rates, presence in metabolic pools[11] |
Experimental Protocols: Methodologies for Tracing Glucose Metabolism
The choice between ¹³C and ¹⁴C labeled glucose necessitates distinct experimental setups and analytical instrumentation.
¹³C-Labeled Glucose: Metabolic Flux Analysis via Mass Spectrometry
Metabolic flux analysis (MFA) using ¹³C-labeled glucose is a powerful technique to quantify the rates of metabolic reactions within a cell or organism. The general workflow involves introducing a ¹³C-labeled glucose tracer and measuring the incorporation of ¹³C into downstream metabolites using mass spectrometry.
Key Experimental Steps:
-
Cell Culture and Labeling: Cells are cultured in a defined medium where unlabeled glucose is replaced with a specific ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]-glucose or [1,2-¹³C₂]-glucose). The duration of labeling is critical and depends on the pathways of interest, typically ranging from minutes for glycolysis to hours for the TCA cycle to reach isotopic steady state.[14]
-
Metabolite Extraction: After the desired labeling period, metabolic activity is rapidly quenched, often using cold methanol (B129727) or other solvent mixtures, to halt enzymatic reactions and preserve the metabolic state of the cells.[15] Intracellular metabolites are then extracted.
-
Sample Analysis by Mass Spectrometry: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16] The mass spectrometer separates and detects the different mass isotopomers of each metabolite, providing a detailed pattern of ¹³C incorporation.
-
Data Analysis and Flux Calculation: The resulting mass isotopomer distributions are used in computational models to calculate the intracellular metabolic fluxes.[8] This involves fitting the experimental data to a metabolic network model to estimate the rates of individual reactions.
¹⁴C-Labeled Glucose: Measuring Oxidation Rates with Liquid Scintillation Counting
Experiments with ¹⁴C-labeled glucose are typically designed to measure the overall rate of glucose oxidation to CO₂ or the incorporation of glucose-derived carbons into macromolecules.
Key Experimental Steps:
-
Cell Culture and Labeling: Cells are incubated with ¹⁴C-labeled glucose (e.g., [U-¹⁴C]-glucose) in a sealed culture system.
-
CO₂ Trapping: As the cells metabolize the ¹⁴C-glucose, the labeled carbon is released as ¹⁴CO₂. This radioactive CO₂ is trapped using a basic solution, such as potassium hydroxide (B78521) (KOH) or hyamine hydroxide, placed in a separate well or a filter paper within the sealed system.[11][17]
-
Measurement of Radioactivity: The trapping solution containing the captured ¹⁴CO₂ is mixed with a scintillation cocktail.[17] The vial is then placed in a liquid scintillation counter, which detects the beta particles emitted during the radioactive decay of ¹⁴C. The amount of radioactivity is proportional to the amount of glucose oxidized.
-
Analysis of Macromolecules: To measure incorporation into macromolecules like glycogen (B147801) or lipids, cells are lysed, and the macromolecules are precipitated and washed to remove any unincorporated ¹⁴C-glucose. The radioactivity of the precipitate is then measured by liquid scintillation counting.
Visualizing Metabolic Pathways and Experimental Workflows
Conclusion: Selecting the Right Tool for the Job
The choice between ¹³C and ¹⁴C labeled glucose is not a matter of one being superior to the other, but rather a strategic decision based on the specific research question, available instrumentation, and safety considerations. For detailed, quantitative analysis of metabolic pathway activity and the elucidation of complex metabolic networks, the stable isotope ¹³C, coupled with mass spectrometry, is the undisputed tool of choice. Its ability to provide positional information on carbon atoms allows for an unprecedented level of detail in metabolic flux analysis.
Conversely, for studies requiring high sensitivity to measure overall substrate oxidation or for screening purposes where detailed pathway information is not the primary goal, the radioactive isotope ¹⁴C remains a valuable and highly sensitive tracer. Its detection via liquid scintillation counting is straightforward and robust.
Ultimately, a thorough understanding of the fundamental differences between these two powerful isotopic tracers will empower researchers to design more insightful experiments, leading to significant advancements in our understanding of metabolism in health and disease, and paving the way for the development of novel therapeutic interventions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Carbon-13 - Wikipedia [en.wikipedia.org]
- 3. Education - Stable Isotopes NOAA GML [gml.noaa.gov]
- 4. What is Radiocarbon Dating? - NOSAMS [www2.whoi.edu]
- 5. Education - Stable Isotopes NOAA GML [gml.noaa.gov]
- 6. britannica.com [britannica.com]
- 7. earthsci.org [earthsci.org]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Radiocarbon dating: background | ANU Research School of Earth Sciences [earthsciences.anu.edu.au]
- 11. tandfonline.com [tandfonline.com]
- 12. Estimation of glucose turnover with stable tracer glucose-1-13C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. Measurement of exogenous carbohydrate oxidation: a comparison of [U-14C]glucose and [U-13C]glucose tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Metabolic Flux Analysis Using Alpha-D-glucose-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Metabolic Flux Analysis (MFA) utilizing Alpha-D-glucose-13C as a tracer. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to implement this powerful technique for elucidating cellular metabolism. This guide will delve into the core principles of 13C-MFA, detail experimental and analytical procedures, and provide visualizations of key metabolic pathways and workflows.
Introduction to 13C Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful tool for quantifying the rates (fluxes) of intracellular metabolic reactions.[1] By introducing isotopically labeled substrates, such as this compound, into a biological system, researchers can trace the flow of atoms through metabolic pathways.[1] This technique, known as 13C-MFA, provides a detailed snapshot of cellular metabolism, revealing the activity of pathways crucial for cell growth, proliferation, and response to therapeutic interventions.[1]
The fundamental principle of 13C-MFA lies in the introduction of a 13C-labeled substrate into a biological system. As cells metabolize this substrate, the 13C atoms are incorporated into downstream metabolites. The specific pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct consequence of the relative activities of the metabolic pathways.[1] By measuring these MIDs using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be computationally estimated.[1]
Experimental Design and Workflow
A typical 13C-MFA experiment involves several key stages, from the selection of an appropriate tracer to the final computational analysis of fluxes. The overall workflow is depicted below.
Quantitative Data Presentation
The output of a 13C-MFA study is a quantitative flux map, providing the rates of reactions in the metabolic model. The choice of isotopic tracer significantly impacts the precision of flux estimates for different pathways.[2][3] The following tables summarize typical metabolic fluxes in cancer cells and the performance of various 13C-glucose tracers.
Table 1: Typical External Metabolic Fluxes in Proliferating Cancer Cells
| Metabolite | Flux Rate (nmol/106 cells/h) | Reference |
| Glucose Uptake | 100–400 | [4] |
| Lactate Secretion | 200–700 | [4] |
| Glutamine Uptake | 30–100 | [4] |
| Other Amino Acids | 2–10 | [4] |
Table 2: Performance of Different 13C-Glucose Tracers for Flux Estimation in Central Carbon Metabolism of A549 Cancer Cells
| Metabolic Pathway | Optimal Tracer | Key Findings | Reference |
| Glycolysis | [1,2-13C2]glucose | Provided the most precise estimates for this pathway. | [2][3] |
| Pentose Phosphate Pathway (PPP) | [1,2-13C2]glucose | Outperformed commonly used tracers like [1-13C]glucose. | [2][3] |
| Tricarboxylic Acid (TCA) Cycle | [U-13C5]glutamine | Glucose tracers provide less resolution for the TCA cycle compared to glutamine tracers. | [2][3] |
| Overall Network | [1,2-13C2]glucose | Provided the highest level of precision for the overall central carbon metabolism network. | [2][3] |
Detailed Experimental Protocols
Rigorous experimental procedures are critical for obtaining high-quality data in 13C-MFA. This section outlines the key steps.
Protocol 1: Cell Culture and Labeling with this compound
This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.
Materials:
-
Cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free version of the complete medium
-
This compound (e.g., [U-13C6]glucose or [1,2-13C2]glucose)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in their regular growth medium in the desired culture vessel. Allow cells to attach and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the glucose-free basal medium with the desired concentration of this compound and dFBS. The concentration of labeled glucose should ideally match that of the standard growth medium.
-
Initiate Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This should be determined empirically for the specific cell line and experimental conditions, but typically ranges from 18 to 24 hours.[4] It is crucial to perform time-course experiments to confirm that isotopic steady state has been achieved.[4]
Protocol 2: Metabolic Quenching and Metabolite Extraction
This step is critical and must be performed rapidly to halt enzymatic activity.
Materials:
-
Ice-cold PBS or 0.9% NaCl
-
Pre-chilled (-80°C) 80% methanol (B129727) (LC-MS grade)
-
Cell scrapers
-
Dry ice
-
Centrifuge capable of 4°C operation
Procedure for Adherent Cells:
-
Quenching:
-
Place the culture plate on dry ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS or 0.9% NaCl to remove any remaining extracellular labeled glucose.
-
Aspirate the wash solution completely.
-
-
Extraction:
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.[5]
-
-
Protein Precipitation:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -20°C for 1 hour to precipitate proteins.[5]
-
-
Metabolite Collection:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the extracts using a vacuum concentrator.
-
Protocol 3: Mass Spectrometry Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for 13C-MFA.
Procedure:
-
Derivatization: The dried metabolite extracts must be derivatized to make them volatile for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the derivatized metabolites.
-
The mass spectrometer ionizes the metabolites and separates the ions based on their mass-to-charge ratio (m/z), providing the mass isotopomer distribution (MID) for each metabolite.
-
-
Data Analysis: The raw GC-MS data is processed to determine the MIDs of the metabolites of interest. This data is then used for flux estimation.
Visualization of Metabolic Pathways
Understanding the flow of carbon from glucose through central metabolic pathways is key to interpreting 13C-MFA data. The following diagrams illustrate these pathways.
Glycolysis
Pentose Phosphate Pathway (PPP)
Tricarboxylic Acid (TCA) Cycle
Conclusion
13C Metabolic Flux Analysis using this compound is a cornerstone technique in systems biology and drug development. It provides unparalleled insight into the intricate workings of cellular metabolism. By carefully designing experiments, meticulously executing protocols, and employing robust computational analysis, researchers can generate high-resolution flux maps that illuminate metabolic reprogramming in disease and the mechanism of action of novel therapeutics. This guide serves as a foundational resource to empower scientists to harness the full potential of 13C-MFA in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Labeling with Alpha-D-glucose-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using Alpha-D-glucose-13C is a powerful technique for elucidating the intricate network of metabolic pathways within a cell. By replacing natural abundance glucose with its 13C-labeled counterpart, researchers can track the metabolic fate of glucose-derived carbons as they are incorporated into various downstream metabolites. This method provides invaluable insights into central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. Analyzing the mass isotopologue distributions (MIDs) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the quantification of metabolic fluxes and the identification of active pathways. This application note provides a detailed protocol for performing in vitro cell culture labeling experiments with this compound, from experimental design to data analysis.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for designing and executing 13C-glucose labeling experiments. These values are intended as a starting point and may require optimization based on the specific cell line and experimental objectives.
Table 1: Recommended Cell Seeding Densities and Culture Conditions
| Parameter | Recommendation | Notes |
| Cell Seeding Density (6-well plate) | 0.2 - 1.0 x 10⁶ cells/well | Aim for 70-80% confluency at the time of metabolite extraction to ensure cells are in an exponential growth phase. |
| Culture Medium | Glucose-free basal medium (e.g., DMEM, RPMI-1640) | Supplement with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose. |
| Serum Concentration | 10% dialyzed FBS | Standard concentration, but may be adjusted based on cell line requirements. |
Table 2: this compound Labeling Conditions
| Parameter | Recommendation | Notes |
| [U-¹³C₆]-D-glucose Concentration | 5 mM to 25 mM | Should be similar to the glucose concentration in standard growth medium for the cell line. |
| Labeling Incubation Time | Varies by pathway | Glycolysis reaches isotopic steady state within minutes, while the TCA cycle may take several hours. |
| - Glycolysis | 0 - 60 minutes | For kinetic flux analysis, time points within this range are often used. |
| - TCA Cycle | > 1 hour, up to 24 hours | Longer incubation times are generally required to achieve steady-state labeling of TCA cycle intermediates. |
Table 3: Expected ¹³C Enrichment in Key Metabolites
| Metabolite | Pathway | Expected ¹³C Enrichment (%) | Notes |
| Fructose-6-phosphate | Glycolysis | > 90% | High enrichment is expected due to its direct position downstream of glucose. |
| Pyruvate | Glycolysis | > 80% | A key product of glycolysis, showing significant labeling. |
| Lactate | Anaerobic Glycolysis | > 85% | Reflects the high flux through glycolysis in many cancer cell lines. |
| Alanine | Anaplerosis | > 70% | Labeled through transamination of pyruvate. |
| Citrate | TCA Cycle | > 60% | M+2 isotopologue is predominant from the condensation of M+2 Acetyl-CoA and unlabeled oxaloacetate. |
| Glutamate | TCA Cycle | > 50% | Labeled through the TCA cycle from alpha-ketoglutarate. |
Note: The expected enrichment values are illustrative and can vary based on the cell line, metabolic state, and experimental conditions.
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting an in vitro cell culture labeling experiment with this compound.
Media Preparation for Isotope Labeling
-
Start with a basal medium formulation (e.g., DMEM, RPMI-1640) that is devoid of glucose.
-
Supplement the glucose-free medium with 10% dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled small molecules.
-
Add any other necessary supplements such as L-glutamine and antibiotics.
-
Dissolve the [U-¹³C₆]-D-glucose in the prepared medium to the desired final concentration (typically between 11-25 mM, matching the concentration in the standard growth medium).
-
Sterile filter the complete labeling medium using a 0.22 µm filter before use.
Cell Culture and Isotope Labeling
-
Cell Seeding : Seed adherent cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For suspension cells, seed at a density that allows for sufficient cell numbers for extraction. Culture the cells overnight in their standard growth medium.
-
Initiate Labeling :
-
For adherent cells, aspirate the standard growth medium and wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the labeling medium.
-
-
Incubation : Add the pre-warmed labeling medium containing this compound to the cells and place them back into the incubator (37°C, 5% CO₂) for the desired labeling period.
Metabolism Quenching and Metabolite Extraction
This is a critical step to halt all enzymatic activity instantaneously.
-
Quenching :
-
For adherent cells, place the culture plate on dry ice to cool it rapidly. Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular labeled glucose. Aspirate the wash solution completely.
-
For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
-
-
Metabolite Extraction :
-
Add 1 mL of ice-cold (-80°C) 80% methanol (B129727) to each well of a 6-well plate.
-
For adherent cells, use a cell scraper to scrape the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Cell Lysis : Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.
-
Centrifugation : Centrifuge the samples at high speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection : Transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.
Visualizations
Experimental Workflow
Caption: High-level experimental workflow for in vitro cell culture labeling with this compound.
Central Carbon Metabolism Pathways
Application Notes and Protocols for In Vivo Administration of Alpha-D-Glucose-¹³C in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Alpha-D-glucose-¹³C (¹³C-glucose) in animal studies. This powerful technique, known as stable isotope-resolved metabolomics (SIRM), allows for the tracing of glucose metabolism through various biochemical pathways, offering critical insights into cellular and systemic physiology in both healthy and diseased states. The following sections detail the principles, applications, experimental protocols, and data interpretation for conducting successful ¹³C-glucose tracing studies in animal models.
Principle of the Method
The core principle of in vivo ¹³C-glucose tracing lies in replacing the naturally abundant ¹²C atoms in glucose with the stable, non-radioactive isotope ¹³C. When this labeled glucose is introduced into an animal, it is taken up by tissues and metabolized. The ¹³C atoms are incorporated into downstream metabolites, such as those in glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the ¹³C enrichment in these metabolites. This data allows for the determination of metabolic fluxes, providing a dynamic view of metabolic pathway activity that is not achievable with traditional metabolomics, which only provides a static snapshot of metabolite levels.
A key advantage of using stable isotopes like ¹³C is their safety in both animal and human studies. Unlike radioactive isotopes, they do not pose a radiation risk. Uniformly labeled [U-¹³C]glucose, where all six carbon atoms are ¹³C, is a commonly used tracer due to its ability to label a wide array of downstream metabolic pathways.
Applications in Animal Studies
In vivo ¹³C-glucose tracing is a versatile tool with broad applications in biomedical research, including:
-
Cancer Metabolism: Investigating the altered glucose metabolism in tumors, such as the Warburg effect, and identifying metabolic vulnerabilities that can be targeted for therapy.[1][2]
-
Neurological Disorders: Studying brain energy metabolism in models of neurodegenerative diseases like Alzheimer's and in response to brain injury.
-
Cardiovascular Disease: Assessing cardiac glucose metabolism in conditions like heart failure and ischemia/reperfusion injury.[3]
-
Metabolic Diseases: Elucidating the pathophysiology of diseases like diabetes and non-alcoholic fatty liver disease by tracing glucose fate in various metabolic organs.
-
Immunology: Understanding the metabolic reprogramming of immune cells during activation and differentiation.
Experimental Protocols
The choice of protocol for in vivo ¹³C-glucose administration depends on the specific research question, the animal model, and the metabolic pathways of interest. Below are detailed protocols for common administration routes.
Animal Preparation (General)
-
Animal Model: C57BL/6J mice (8-10 weeks old) are a frequently used model. The choice of strain should be justified based on the research context.[4][5]
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment to minimize stress-related metabolic changes.[5]
-
Fasting: A fasting period of 4-6 hours is often employed to reduce the background levels of unlabeled glucose and enhance the signal from the ¹³C-tracer.[3][5] However, the necessity and duration of fasting should be carefully considered as it can influence metabolism.[6]
Protocol 1: Intravenous (IV) Infusion
This method allows for precise control over the delivery of the tracer and can be used to achieve a steady-state enrichment of ¹³C in the plasma.
-
Tracer Preparation: Prepare a sterile solution of [U-¹³C]glucose in saline. The concentration will depend on the desired infusion rate and the animal's body weight.
-
Catheterization: For continuous infusion, a catheter is surgically implanted, typically in the jugular or tail vein, at least 24 hours before the experiment to allow for recovery.[5]
-
Infusion Protocol:
-
Administer an initial bolus (priming dose) of the ¹³C-glucose solution to rapidly increase plasma enrichment. A typical bolus might be 0.4 mg/g body weight.[3]
-
Immediately follow with a continuous infusion at a constant rate (e.g., 0.012 mg/g/min) using a syringe pump.[3]
-
The duration of the infusion can range from 30 minutes to several hours, depending on the turnover rate of the metabolites being studied.[3][7]
-
-
Sample Collection: At the end of the infusion period, euthanize the animal and rapidly collect blood and tissues of interest. Tissues should be snap-frozen in liquid nitrogen to quench all metabolic activity.[8]
Protocol 2: Bolus Intraperitoneal (IP) Injection
This is a less invasive method than IV infusion and is suitable for studies where a rapid, high dose of the tracer is desired.
-
Tracer Preparation: Prepare a sterile solution of [U-¹³C]glucose in saline.
-
Injection Protocol:
-
Administer a single bolus injection of the ¹³C-glucose solution into the peritoneal cavity. A typical dose is 4 mg/g of body weight.[6]
-
The label incorporation period following the injection can range from 15 to 90 minutes.[6] A 90-minute period has been shown to achieve good overall labeling of TCA cycle intermediates.[6]
-
-
Sample Collection: Following the designated incorporation time, euthanize the animal and collect blood and tissues as described for the IV infusion protocol.
Protocol 3: Oral Gavage
This method mimics the natural route of nutrient absorption and is useful for studying dietary glucose metabolism.
-
Tracer Preparation: Prepare a solution of [U-¹³C]glucose in water.
-
Gavage Protocol:
-
Sample Collection: At each time point, euthanize a cohort of animals and collect blood and tissues.
Sample Processing and Analysis
-
Metabolite Extraction: Metabolites are extracted from the frozen tissues and plasma using a cold solvent, typically a methanol/water/chloroform mixture.
-
Analytical Techniques:
-
Mass Spectrometry (MS): Gas chromatography-MS (GC-MS) and liquid chromatography-MS (LC-MS) are the most common methods for analyzing ¹³C-labeled metabolites. They provide information on the mass isotopologue distribution (MID), which reveals the number of ¹³C atoms incorporated into each metabolite.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the positional labeling of ¹³C within a metabolite, providing more detailed information about pathway activity.[3]
-
Data Presentation and Interpretation
Quantitative data from in vivo ¹³C-glucose tracing experiments are typically presented as fractional enrichment or mass isotopologue distributions.
Table 1: Example of ¹³C Enrichment in Plasma and Heart Tissue after [U-¹³C]glucose Infusion
| Metabolite | Plasma Fractional Enrichment (%) | Heart Tissue Fractional Enrichment (%) |
| Glucose | 45.2 ± 5.1 | 38.5 ± 7.0 |
| Lactate | 35.8 ± 4.3 | 29.1 ± 3.8 |
| Alanine | 25.1 ± 3.9 | 20.5 ± 2.9 |
| Citrate | - | 15.3 ± 2.1 |
| Glutamate | - | 12.8 ± 1.9 |
| Data are presented as mean ± SD. Fractional enrichment represents the percentage of the metabolite pool that is labeled with ¹³C. |
Table 2: Mass Isotopologue Distribution (MID) of Key Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 60.5 | 5.2 | 34.3 | - | - | - | - |
| Lactate | 62.1 | 4.8 | 33.1 | - | - | - | - |
| Citrate | 70.3 | 3.1 | 18.5 | 2.9 | 4.1 | 1.1 | 0.0 |
| Glutamate | 75.8 | 2.5 | 15.2 | 2.1 | 4.4 | 0.0 | - |
| M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. |
The interpretation of these data allows for the calculation of metabolic flux rates through various pathways using metabolic flux analysis (MFA) models.[4]
Visualizing Workflows and Pathways
Diagrams are essential for understanding the experimental workflow and the metabolic pathways being investigated.
Caption: General experimental workflow for in vivo ¹³C-glucose tracing studies.
Caption: Tracing of ¹³C from glucose through central carbon metabolism.
References
- 1. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
Application Note and Protocol: Sample Preparation for Mass Spectrometry Analysis of ¹³C-Labeled Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling with ¹³C is a powerful technique for tracing the metabolic fate of compounds and quantifying metabolic fluxes within biological systems.[1][2][3][4] When combined with mass spectrometry (MS), it allows for the precise tracking and quantification of labeled metabolites, distinguishing them from their endogenous, unlabeled counterparts.[1] This application note provides a detailed protocol for the preparation of biological samples containing ¹³C-labeled metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are critical for obtaining high-quality data in ¹³C metabolic flux analysis (¹³C-MFA).
The overall workflow for a ¹³C-MFA experiment involves several key stages: isotopic labeling, rapid quenching of metabolic activity, extraction of metabolites, and often derivatization of metabolites to improve their analytical properties for MS analysis. Each of these steps is crucial for the accurate measurement of metabolite levels and their labeling patterns.
Experimental Workflow
The successful analysis of ¹³C-labeled metabolites by mass spectrometry is contingent upon a meticulously executed sample preparation workflow. The following diagram outlines the critical steps from initial cell culture to final analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
Tracing Cellular Metabolism: Using α-D-Glucose-¹³C to Monitor Glycolysis and TCA Cycle Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with compounds like Alpha-D-glucose-¹³C has become an indispensable technique for elucidating the intricate network of metabolic pathways within a cell. By replacing naturally abundant ¹²C with ¹³C at specific positions in a glucose molecule, researchers can track its journey through metabolic processes such as glycolysis and the Tricarboxylic Acid (TCA) cycle.[1] This allows for the quantification of metabolic fluxes, providing a detailed snapshot of cellular metabolism.[2][3] Such insights are crucial for understanding disease states, identifying drug targets, and assessing the efficacy of therapeutic interventions.[1] These application notes provide detailed protocols and data interpretation guidelines for utilizing α-D-glucose-¹³C in metabolic flux analysis.
Core Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA)
The foundation of ¹³C-MFA lies in introducing a ¹³C-labeled substrate into a biological system and monitoring the incorporation of the ¹³C atoms into downstream metabolites.[4] As cells metabolize the labeled glucose, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in intermediates of glycolysis and the TCA cycle.[3] These patterns, known as mass isotopomer distributions (MIDs), are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4] By analyzing the MIDs, researchers can deduce the relative activities of different metabolic pathways.[2]
Experimental Workflow Overview
A typical ¹³C metabolic flux analysis experiment follows a structured workflow, from careful experimental design to in-depth data analysis.[1] The selection of the appropriate ¹³C-labeled glucose tracer is a critical initial step that significantly influences the precision of the estimated metabolic fluxes.[5]
Caption: General experimental workflow for ¹³C metabolic flux analysis.
Detailed Experimental Protocols
I. Cell Culture and Isotopic Labeling
Objective: To culture cells in a medium containing α-D-glucose-¹³C to achieve isotopic steady state, where the labeling patterns of intracellular metabolites are stable.[5]
Materials:
-
Cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM[1]
-
α-D-glucose-¹³C (e.g., [U-¹³C₆]-glucose)
-
Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled glucose in standard FBS[1]
-
6-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of harvesting.[1]
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of α-D-glucose-¹³C (e.g., 10 mM) and 10% dFBS.[1][6]
-
Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.[1]
-
Tracer Incubation: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared ¹³C-labeling medium.[7]
-
Incubation: Incubate the cells under standard conditions (37°C, 5% CO₂) for a duration sufficient to achieve isotopic steady state. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[8]
II. Metabolite Quenching and Extraction
Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for analysis.[4]
Materials:
-
Ice-cold 0.9% NaCl solution
-
Pre-chilled (-80°C) 80% methanol (B129727) (LC-MS grade)[9]
-
Cell scraper
-
Centrifuge capable of high speeds at 4°C
Protocol:
-
Quenching: Quickly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular labeled glucose.
-
Metabolite Extraction: Immediately add 1 mL of pre-chilled 80% methanol to each well.[9]
-
Cell Lysis: Scrape the cells and transfer the cell lysate into a microcentrifuge tube.[9]
-
Protein Precipitation: Vortex the samples for 30 seconds and incubate on ice for 20 minutes to precipitate proteins.[9]
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.[9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for subsequent analysis.[9]
III. Sample Analysis by Mass Spectrometry (MS)
Objective: To measure the mass isotopomer distributions (MIDs) of key metabolites in glycolysis and the TCA cycle.
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
General Procedure (GC-MS):
-
Derivatization: The extracted metabolites are chemically modified (derivatized) to increase their volatility for GC separation. A common method involves methoximation followed by silylation.[10]
-
Injection: An aliquot of the derivatized sample is injected into the GC-MS system.[10]
-
Separation and Detection: The metabolites are separated based on their boiling points and retention times in the GC column and then ionized and detected by the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the fragments.[4]
Data Presentation and Interpretation
The primary data obtained from a ¹³C-tracing experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms).[1]
Tracing ¹³C through Glycolysis and the TCA Cycle
The specific labeling pattern of α-D-glucose-¹³C determines which metabolic pathways can be most effectively traced.[5][11] For instance, uniformly labeled [U-¹³C₆]-glucose, where all six carbon atoms are ¹³C, is an excellent tracer for both glycolysis and the TCA cycle.[1]
Caption: Tracing [U-¹³C₆]-glucose through glycolysis and the TCA cycle.
Quantitative Data Summary
The following tables summarize the expected ¹³C enrichment in key metabolites when using [U-¹³C₆]-glucose. The "M+n" notation indicates the isotopologue with 'n' ¹³C atoms.
Table 1: Expected ¹³C Enrichment in Glycolytic Intermediates
| Metabolite | Expected Major Isotopologue | Fractional Enrichment (Approx.) |
| Glucose-6-phosphate | M+6 | >95% |
| Fructose-6-phosphate | M+6 | >95% |
| 3-Phosphoglycerate (3PG) | M+3 | >95% |
| Phosphoenolpyruvate (PEP) | M+3 | >95% |
| Pyruvate | M+3 | >95% |
| Lactate | M+3 | >95% |
Table 2: Expected ¹³C Enrichment in TCA Cycle Intermediates (First Turn)
| Metabolite | Expected Major Isotopologue | Fractional Enrichment (Approx.) |
| Citrate | M+2 | Variable |
| α-Ketoglutarate | M+2 | Variable |
| Succinate | M+2 | Variable |
| Fumarate | M+2 | Variable |
| Malate | M+2 | Variable |
Note: The fractional enrichment in TCA cycle intermediates can be more variable due to contributions from other carbon sources (e.g., glutamine) and multiple turns of the cycle.
Applications in Drug Development
¹³C-MFA is a powerful tool in drug development for:
-
Target Engagement and Mechanism of Action Studies: By tracing the metabolic fate of a ¹³C-labeled substrate in the presence of a drug, researchers can confirm that the drug is hitting its intended target and understand the downstream metabolic consequences.[1]
-
Identifying Metabolic Liabilities: Understanding how a drug candidate alters cellular metabolism can help identify potential off-target effects or metabolic liabilities.
-
Biomarker Discovery: Changes in metabolic fluxes in response to a drug can serve as biomarkers for drug efficacy.
Conclusion
The use of α-D-glucose-¹³C as a tracer provides a dynamic and quantitative view of cellular metabolism. The protocols and guidelines presented here offer a framework for researchers, scientists, and drug development professionals to effectively apply this powerful technique to gain deeper insights into the metabolic reprogramming that occurs in various physiological and pathological states. Rigorous experimental design and data analysis are paramount for obtaining reliable and insightful results.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Tracing Gluconeogenesis and Pentose Phosphate Pathway with α-D-Glucose-¹³C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing α-D-glucose labeled with carbon-13 (¹³C) to trace and quantify the metabolic flux through gluconeogenesis and the pentose (B10789219) phosphate (B84403) pathway (PPP). Understanding the dynamics of these pathways is crucial for research in areas such as cancer metabolism, diabetes, and neurodegenerative diseases.
Introduction
Stable isotope tracing using ¹³C-labeled glucose is a powerful technique to elucidate the contributions of various metabolic pathways to cellular biosynthesis and energy production. By introducing a ¹³C-labeled glucose substrate, researchers can track the fate of the labeled carbon atoms as they are incorporated into downstream metabolites. The specific patterns of ¹³C enrichment in these metabolites, known as isotopologues, can be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to quantify the relative activity of interconnected pathways like glycolysis, gluconeogenesis, and the pentose phosphate pathway.[1][2]
Different isotopomers of ¹³C-glucose, such as [1,2-¹³C₂]glucose and [2,3-¹³C₂]glucose, provide distinct advantages for dissecting these pathways.[3][4] For instance, the analysis of lactate (B86563) isotopomers produced from these tracers allows for the differentiation between glycolytic and PPP flux.[5][6] Similarly, tracing the ¹³C label into glucose produced by liver cells from labeled precursors can quantify gluconeogenic activity.[7][8]
Key Applications
-
Quantifying Pentose Phosphate Pathway Flux: Determine the relative contribution of the PPP to glucose metabolism, which is critical for NADPH production and nucleotide synthesis.[1][3]
-
Assessing Gluconeogenesis: Measure the rate of glucose production from non-carbohydrate precursors, a key process in glucose homeostasis.[7][8]
-
Elucidating Metabolic Phenotypes: Characterize the metabolic reprogramming in disease states, such as the Warburg effect in cancer cells.
-
Drug Discovery and Development: Evaluate the mechanism of action of drugs that target metabolic pathways.
Data Presentation
The following tables summarize quantitative data on the relative fluxes of the pentose phosphate pathway and gluconeogenesis determined by ¹³C-labeled glucose tracer analysis in different biological systems.
Table 1: Relative Flux of the Pentose Phosphate Pathway (PPP) vs. Glycolysis
| Biological System | Tracer Used | Analytical Method | PPP Flux (% of Glycolysis) | Reference |
| Adherent Cancer Cell Lines | [1,2-¹³C₂]glucose | GC-MS | 10-25% | [1] |
| Human Leukemia T-cells (Jurkat) | [1,2-¹³C₂]glucose | ¹³C-NMR | Varies with cell cycle | [5] |
| Rat Liver (Fed State) | [2,3-¹³C₂]glucose | ¹³C-NMR | Higher than fasted state | [6] |
| Rat Heart (Fed State) | [2,3-¹³C₂]glucose | ¹³C-NMR | Higher than fasted state | [6] |
| Hepatoma | [2,3-¹³C₂]glucose | ¹³C-NMR | Substantially increased vs. liver | [3][6] |
Table 2: Quantification of Gluconeogenesis
| Biological System | Tracer Used | Analytical Method | Gluconeogenesis (% of Glucose Production) | Reference |
| Isolated Rat Livers (Starved) | [2-¹³C]glycerol | MS | > 90% | [8] |
| Postabsorptive Rats | [2-¹³C]glycerol | MS | 54 ± 2% | [8] |
| Starved Rats | [2-¹³C]glycerol | MS | 89 ± 1% | [8] |
Experimental Protocols
Protocol 1: Tracing Pentose Phosphate Pathway Flux in Adherent Mammalian Cells using [1,2-¹³C₂]glucose and GC-MS
This protocol details a widely used method to quantify the relative flux of the PPP versus glycolysis.[1]
Materials:
-
Adherent mammalian cells (e.g., HepG2)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
[1,2-¹³C₂]D-glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-buffered saline (PBS), pre-warmed
-
Trypsin-EDTA
-
Methanol, Chloroform (B151607), Water (for metabolite extraction)
-
Derivatization agent (e.g., MTBSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to approximately 80% confluency in standard culture medium.
-
Media Preparation: Prepare labeling medium by supplementing glucose-free DMEM with 10% dFBS and the desired concentration of [1,2-¹³C₂]glucose (e.g., 10 mM). Prepare a parallel control medium with unlabeled glucose.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.[9]
-
Add the prepared labeling medium to the cells.
-
Incubate for a time course (e.g., 6, 12, 24 hours) to approach isotopic steady-state.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with cold PBS.
-
Add 1 mL of a cold methanol/water (80:20) solution to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add chloroform to achieve a methanol:chloroform:water ratio of 2:1:0.8 and vortex thoroughly.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes to separate the polar (upper aqueous), non-polar (lower organic), and protein pellet phases.
-
Carefully transfer the upper aqueous phase containing polar metabolites to a new tube.
-
-
Sample Preparation for GC-MS:
-
Dry the extracted polar metabolites under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites using a suitable agent (e.g., MTBSTFA) to make them volatile for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Analyze the mass isotopologue distribution of key metabolites, particularly lactate, to determine the relative PPP flux. Metabolism of [1,2-¹³C₂]glucose through glycolysis produces [2,3-¹³C₂]lactate, while the PPP generates [3-¹³C]lactate.[1]
-
Protocol 2: Assessing Gluconeogenesis in Isolated Liver Cells using Labeled Precursors and MS
This protocol is adapted from studies measuring gluconeogenesis in hepatocytes.[7]
Materials:
-
Isolated primary hepatocytes
-
Krebs-Henseleit bicarbonate buffer
-
Labeled gluconeogenic precursor (e.g., [2-¹³C]glycerol, [1,3-¹³C]glycerol, or NaH¹³CO₃ with pyruvate/lactate)
-
Perfusion system for liver cells (if applicable)
-
Gas chromatography-mass spectrometer (GC-MS) or Liquid chromatography-mass spectrometer (LC-MS)
-
Derivatization agent for glucose (e.g., for preparing a methyloxime pentatrimethylsilyl derivative)[7]
Procedure:
-
Hepatocyte Incubation:
-
Isolate hepatocytes from the model organism (e.g., rat).
-
Incubate the hepatocytes in Krebs-Henseleit buffer.
-
Add the ¹³C-labeled gluconeogenic precursor to the incubation medium.
-
-
Sampling:
-
Collect samples of the cell suspension and/or the medium at various time points.
-
Immediately quench metabolic activity by adding a cold solvent (e.g., perchloric acid) and neutralize.
-
-
Glucose Isolation and Derivatization:
-
Isolate glucose from the sample.
-
Derivatize the glucose to make it suitable for GC-MS analysis. The methyloxime pentatrimethylsilyl derivative is a common choice.[7]
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized glucose using GC-MS.
-
Determine the positional labeling of the glucose molecule by analyzing specific fragment ions. For example, with the methyloxime pentatrimethylsilyl derivative, fragment ions can retain specific carbon atoms, allowing for the determination of ¹³C incorporation at different positions.[7]
-
-
Data Interpretation:
-
The specific labeling pattern of the newly synthesized glucose will depend on the labeled precursor used and the active gluconeogenic pathways. For example, [2-¹³C]glycerol is expected to produce [2,5-¹³C]glucose.[7]
-
Visualization of Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positional isotopic analysis of 13C-labelled glucose by mass spectrometry: applications to the study of gluconeogenesis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring gluconeogenesis with [2-13C]glycerol and mass isotopomer distribution analysis of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Integrating Alpha-D-glucose-13C Tracing with Multi-Omics Technologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate reprogramming of cellular metabolism is paramount in various fields, including oncology, immunology, and drug development. Stable isotope tracing with compounds like alpha-D-glucose-13C provides a powerful method to delineate metabolic pathway activity and fluxes. However, a truly comprehensive understanding of cellular phenotypes requires the integration of this metabolic data with other omics layers, including transcriptomics and proteomics. This multi-omics approach allows for a holistic view, connecting gene expression and protein abundance with metabolic function.
These application notes provide a framework and detailed protocols for combining this compound tracing with metabolomics, transcriptomics, and proteomics from a single biological sample. This integrated workflow enables researchers to uncover the regulatory mechanisms that drive metabolic shifts and identify novel therapeutic targets.
Core Applications
-
Elucidating Drug Mechanism of Action: Determine how therapeutic compounds impact not only metabolic fluxes but also the expression of key metabolic enzymes and transporters.
-
Biomarker Discovery: Identify integrated multi-omics signatures that correlate with disease states or drug response, leading to more robust and predictive biomarkers.
-
Understanding Disease Pathophysiology: Unravel the complex interplay between genetic mutations, altered protein expression, and metabolic reprogramming in diseases like cancer and metabolic disorders.
-
Systems Biology Modeling: Generate comprehensive datasets to build and validate computational models of cellular metabolism, enhancing predictive capabilities.
Experimental and Data Integration Workflow
The integration of this compound tracing with multi-omics analysis involves a carefully orchestrated experimental workflow followed by a computational pipeline for data integration and visualization.
Caption: A general workflow for integrated multi-omics analysis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing an integrated this compound tracing experiment with subsequent extraction of metabolites, RNA, and proteins from the same cultured cell sample.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they reach approximately 70-80% confluency at the time of harvest.
-
Media Preparation: Prepare culture medium containing [U-13C6]-glucose. To avoid interference from unlabeled glucose, use dialyzed fetal bovine serum (FBS). The concentration of labeled glucose should be similar to that in standard media (e.g., 2 g/L).
-
Labeling: When cells reach the desired confluency for the start of the experiment, replace the standard medium with the prepared 13C-glucose-containing medium.
-
Incubation: Culture the cells in the labeling medium for a duration sufficient to achieve isotopic steady-state in the metabolic pathways of interest. This can range from minutes for glycolysis to several hours for the TCA cycle and downstream biosynthetic pathways.[1][2] Time-course experiments may be necessary to determine the optimal labeling time for your specific research question.
Protocol 2: Metabolic Quenching and Sample Harvesting
Rapidly quenching metabolic activity is critical to preserve the in vivo metabolic state of the cells.[3]
-
Quenching Solution Preparation: Prepare an ice-cold quenching solution. A common and effective method is using 100% cold (-80°C) methanol (B129727).[3]
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add the ice-cold methanol to the culture dish to quench metabolic activity.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled tube.
Protocol 3: Sequential Extraction of Metabolites, RNA, and Proteins using TRIzol
This protocol is adapted from TRIzol-based methods for the sequential isolation of multiple biomolecules from a single sample.[4][5][6]
-
Phase Separation:
-
Add chloroform (B151607) to the cell lysate in the tube (typically 0.2 mL of chloroform per 1 mL of TRIzol, adjust proportionally for methanol-based lysates).
-
Vortex vigorously for 15 seconds and incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase (containing RNA), an interphase (containing DNA), and a lower organic phase (containing proteins and lipids).[5][7]
-
-
Metabolite Extraction: The polar metabolites will be in the upper aqueous phase along with the RNA. A portion of this phase can be taken for metabolomic analysis before proceeding with RNA precipitation. Alternatively, a separate methanol/water/chloroform extraction can be performed prior to TRIzol addition for a more dedicated metabolomics workflow, with the remaining cell pellet used for RNA and protein extraction.
-
RNA Isolation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding an equal volume of isopropanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 75% ethanol (B145695), air-dry briefly, and resuspend in RNase-free water.[7]
-
-
Protein Isolation:
-
To the remaining interphase and organic phase, add ethanol to precipitate the DNA. Centrifuge and remove the supernatant.
-
Precipitate the proteins from the phenol-ethanol supernatant by adding isopropanol.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Wash the protein pellet sequentially with 0.3 M guanidine (B92328) hydrochloride in 95% ethanol and then with 100% ethanol.[6]
-
Air-dry the protein pellet and resuspend in an appropriate buffer (e.g., 1% SDS).
-
Data Acquisition and Analysis
Metabolomics
-
Instrumentation: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the polar metabolite extracts.
-
Data Analysis: Process the raw data to identify metabolites and determine their mass isotopologue distributions (MIDs). The MIDs reveal the incorporation of 13C atoms from glucose into each metabolite.[8] This data can then be used for metabolic flux analysis (MFA).
Transcriptomics
-
Instrumentation: Perform RNA sequencing (RNA-seq) on the isolated RNA to obtain a comprehensive profile of gene expression.
-
Data Analysis: Analyze the RNA-seq data to identify differentially expressed genes (DEGs) between experimental conditions. This can provide insights into the transcriptional regulation of metabolic pathways.
Proteomics
-
Sample Preparation: Digest the extracted proteins into peptides using an enzyme like trypsin.
-
Instrumentation: Analyze the peptide mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify proteins. For quantitative proteomics, methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be adapted, or label-free quantification methods can be employed. The data will reveal changes in the abundance of metabolic enzymes and other proteins.
Data Presentation: Quantitative Multi-Omics Data
The following tables are examples of how quantitative data from an integrated multi-omics experiment can be presented. The data shown is hypothetical and for illustrative purposes.
Table 1: 13C-Labeling of Key Glycolytic and TCA Cycle Intermediates
| Metabolite | Condition A (M+n Enrichment %) | Condition B (M+n Enrichment %) | Fold Change (B/A) | p-value |
| Glucose-6-phosphate (M+6) | 95.2 ± 1.5 | 94.8 ± 1.8 | 0.99 | 0.78 |
| Fructose-1,6-bisphosphate (M+6) | 93.1 ± 2.1 | 85.4 ± 2.5 | 0.92 | 0.04 |
| Pyruvate (M+3) | 88.5 ± 3.0 | 75.1 ± 3.2 | 0.85 | 0.01 |
| Lactate (M+3) | 89.2 ± 2.8 | 95.6 ± 1.9 | 1.07 | 0.03 |
| Citrate (M+2) | 55.4 ± 4.1 | 35.8 ± 3.9 | 0.65 | <0.01 |
| α-Ketoglutarate (M+2) | 48.7 ± 3.8 | 28.9 ± 3.5 | 0.59 | <0.01 |
| Malate (M+2) | 51.3 ± 4.5 | 31.2 ± 4.1 | 0.61 | <0.01 |
Table 2: Differential Expression of Glycolytic and TCA Cycle Genes (Transcriptomics)
| Gene | Gene Name | Log2 Fold Change (B/A) | p-value |
| HK2 | Hexokinase 2 | 1.58 | <0.01 |
| PFKP | Phosphofructokinase, Platelet | 1.21 | 0.02 |
| PKM | Pyruvate Kinase M1/2 | 0.89 | 0.05 |
| LDHA | Lactate Dehydrogenase A | 2.10 | <0.001 |
| PDHA1 | Pyruvate Dehydrogenase E1 Subunit Alpha 1 | -1.15 | 0.03 |
| CS | Citrate Synthase | -0.98 | 0.04 |
| IDH2 | Isocitrate Dehydrogenase 2 (NADP+), Mitochondrial | -1.32 | 0.01 |
Table 3: Differential Abundance of Glycolytic and TCA Cycle Proteins (Proteomics)
| Protein | Gene Name | Log2 Fold Change (B/A) | p-value |
| Hexokinase 2 | HK2 | 1.35 | 0.02 |
| Phosphofructokinase, Platelet | PFKP | 1.05 | 0.04 |
| Pyruvate Kinase M2 | PKM | 0.75 | 0.06 |
| Lactate Dehydrogenase A | LDHA | 1.85 | <0.01 |
| Pyruvate Dehydrogenase E1 Subunit Alpha 1 | PDHA1 | -1.02 | 0.04 |
| Citrate Synthase | CS | -0.85 | 0.05 |
| Isocitrate Dehydrogenase 2 | IDH2 | -1.10 | 0.02 |
Data Integration and Visualization
Joint Pathway Analysis
Tools like MetaboAnalyst allow for the integrated analysis of metabolomics and transcriptomics/proteomics data.[9][10] By mapping differentially expressed genes/proteins and significantly altered metabolites onto metabolic pathways (e.g., from the KEGG database), researchers can identify pathways that are perturbed at multiple omics levels.
Caption: Workflow for joint pathway analysis using tools like MetaboAnalyst.
Network Visualization
Visualizing multi-omics data on metabolic pathway maps provides an intuitive way to interpret the results.[11][12] Nodes representing genes, proteins, and metabolites can be colored based on their fold changes, and arrows representing reactions can be modulated to reflect metabolic flux changes.
Caption: Integrated visualization of glycolysis and TCA cycle entry.
Conclusion
The integration of this compound tracing with transcriptomics and proteomics provides an unparalleled depth of insight into cellular metabolism. This multi-omics approach moves beyond descriptive analysis to a more mechanistic understanding of how metabolic pathways are regulated and how they contribute to cellular function in health and disease. The protocols and workflows outlined in these application notes offer a robust framework for researchers to implement this powerful strategy in their own studies, ultimately accelerating discovery and innovation in drug development and biomedical research.
References
- 1. Metabolomics and Multi-Omics Integration: A Survey of Computational Methods and Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential isolation of metabolites and lipids from a single sample to achieve multiomics by using TRIzol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RNA Isolation from Cultured Mammalian Cells Using TRIzol Reagent [protocols.io]
- 8. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 9. simscr/metaboanalyst: vignettes/Joint_Pathway_Analysis.Rmd [rdrr.io]
- 10. MetaboAnalyst [metaboanalyst.ca]
- 11. researchgate.net [researchgate.net]
- 12. Recent Metabolomics Analysis in Tumor Metabolism Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Alpha-D-Glucose-13C Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting Alpha-D-glucose-13C labeling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Detectable 13C Enrichment in Downstream Metabolites
Question: I've incubated my mammalian cells with Alpha-D-[U-13C6]glucose, but I'm seeing very low or no 13C labeling in glycolytic or TCA cycle intermediates. What could be the problem?
Answer: This is a common issue that can stem from several factors, ranging from experimental setup to cellular metabolism. Here are the primary areas to investigate:
-
Cellular Health and Activity: Ensure that your cells are healthy, metabolically active, and not overly confluent, which can alter metabolism.[1] It is recommended to seed cells at a density that will result in ~80% confluency at the time of extraction.[2]
-
Media Composition: Standard media often contains unlabeled glucose and other carbon sources that will dilute the 13C-labeled glucose.
-
Inadequate Labeling Time: The time required to reach isotopic steady state, where the enrichment of 13C in metabolites becomes stable, varies for different metabolic pathways. Glycolytic intermediates typically label within minutes, while TCA cycle intermediates may take several hours. For steady-state analysis, a labeling period of 24-48 hours or several cell doublings is often recommended.
-
Metabolite Quenching and Extraction: It is critical to rapidly quench metabolic activity to prevent further enzymatic reactions after stopping the labeling.
-
Recommendation: Immediately place the culture dish on dry ice and use an ice-cold quenching/extraction solution, such as 80% methanol (B129727) pre-chilled to -80°C.
-
-
Analytical Sensitivity: Your mass spectrometer may not be sensitive enough to detect low levels of enrichment.
-
Recommendation: Run a positive control with a known labeled standard to confirm instrument performance.
-
Issue 2: Unexpected or Inconsistent 13C Labeling Patterns
Answer: Unexpected labeling patterns can reveal interesting biology but can also be the result of experimental artifacts.
-
Contamination: Unlabeled carbon sources can contaminate your experiment and dilute the isotopic enrichment.
-
Sources of Contamination: Standard fetal bovine serum, unlabeled glucose in your media, or contamination in the 13C-glucose tracer itself.
-
Troubleshooting Steps:
-
Use Dialyzed FBS: This removes small molecules like glucose and amino acids.
-
Verify Media: Ensure you are using glucose-free media as your base.
-
Check Tracer Purity: Contact the manufacturer for a certificate of analysis of your Alpha-D-13C-glucose to check for any contamination with unlabeled glucose.
-
-
-
Biological Variability: Inherent biological differences between samples can lead to variations in metabolic fluxes.
-
Recommendation: Increase the number of biological replicates to improve statistical power and ensure consistent experimental conditions (e.g., cell density, media volume).
-
-
Non-enzymatic Reactions: Some chemical reactions can occur without enzymatic activity, potentially leading to unexpected labeling.
-
Data Analysis and Natural Abundance Correction: It is crucial to correctly correct for the natural abundance of 13C (approximately 1.1%) in your data analysis. Inaccurate correction can lead to misinterpretation of low-level enrichment.
Issue 3: Difficulty in Achieving Isotopic Steady State
Question: I'm struggling to reach isotopic steady state in my experiments, which is a requirement for my metabolic flux analysis. What should I do?
Answer: Reaching isotopic steady state is crucial for many 13C-MFA models.
-
Extend Labeling Time: The most straightforward approach is to increase the incubation time with the 13C-labeled glucose. The time required depends on the cell type and the specific metabolic pathway being investigated. For example, UDP-GlcNAc in a prostate cancer cell line with a doubling time of ~40 hours did not approach steady state until 30 hours of labeling.
-
Adaptation Phase: It is recommended to adapt the cells to the labeling medium for at least 24-48 hours to allow them to reach an isotopic equilibrium.
-
Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible or desirable for your experimental question, you can use instationary MFA methods that do not require this assumption. Dynamic labeling experiments, where samples are taken at multiple time points, can provide valuable information on flux dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a negative control like L-Glucose-13C?
A1: L-Glucose-13C serves as an excellent negative control because it is generally not metabolized by mammalian cells. The enzymes in glycolysis, like hexokinase, are stereospecific and cannot phosphorylate L-glucose. Therefore, observing a lack of 13C enrichment in downstream metabolites when using L-Glucose-13C confirms that the labeling seen with D-Glucose-13C is due to specific enzymatic activity. Any low-level enrichment seen with L-Glucose-13C could indicate issues like contamination of the tracer with D-Glucose-13C or analytical artifacts.
Q2: How do I choose the right this compound tracer for my experiment?
A2: The choice of tracer depends on the specific metabolic pathway you are investigating.
-
[U-13C6]glucose: All six carbons are labeled with 13C. This is a common choice for broadly tracing glucose metabolism through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle.
-
[1,2-13C2]glucose: Only the first two carbons are labeled. This tracer is particularly useful for differentiating between glycolysis and the oxidative PPP. In glycolysis, both labeled carbons are retained in pyruvate, while the oxidative PPP results in the loss of the C1 carbon as 13CO2.
Q3: What are the critical steps in the experimental protocol that I should pay close attention to?
A3: Several steps are critical for a successful 13C labeling experiment:
-
Media Preparation: Use glucose-free media and dialyzed FBS to avoid dilution of your tracer.
-
Cell Seeding: Ensure a consistent cell density to minimize variability in metabolism. Aim for approximately 80% confluency at the time of harvest.
-
Labeling Incubation: Choose an appropriate labeling time to capture the desired metabolic state (e.g., short-term for kinetic analysis or long-term for steady-state).
-
Metabolite Quenching: This step must be rapid to halt all enzymatic activity and accurately preserve the metabolic state at the time of collection.
-
Metabolite Extraction: Use a reliable method, such as cold 80% methanol, to efficiently extract a broad range of polar metabolites.
Quantitative Data Summary
The following tables provide examples of expected quantitative data from this compound labeling experiments.
Table 1: Expected 13C Enrichment in a Negative Control Experiment
This table shows a hypothetical comparison of expected 13C enrichment in a mammalian cell line using L-Glucose-13C (negative control) and D-Glucose-13C (positive control).
| Metabolite | Expected % 13C Enrichment (from L-Glucose-13C) | Expected % 13C Enrichment (from D-Glucose-13C) |
| Glucose-6-Phosphate | < 1% | > 95% |
| Fructose-6-Phosphate | < 1% | > 95% |
| Pyruvate | < 1% | > 80% |
| Lactate | < 1% | > 80% |
| Citrate (B86180) | < 1% | > 50% |
| Glutamate | < 1% | > 40% |
Table 2: Example Mass Isotopologue Distribution (MID) for Citrate
This table presents hypothetical MID data for citrate from cells cultured with [U-13C6]glucose. The distribution of mass isotopologues (M+n) reflects the number of 13C atoms incorporated into the molecule.
| Mass Isotopologue | Description | Fractional Abundance |
| M+0 | All carbons are 12C | 5% |
| M+1 | One carbon is 13C | 10% |
| M+2 | Two carbons are 13C | 40% |
| M+3 | Three carbons are 13C | 20% |
| M+4 | Four carbons are 13C | 15% |
| M+5 | Five carbons are 13C | 5% |
| M+6 | All six carbons are 13C | 5% |
Experimental Protocols
Generalized Protocol for Steady-State 13C-Glucose Tracing in Adherent Mammalian Cells
Objective: To determine the relative contribution of glucose to central carbon metabolism at isotopic steady state.
Materials:
-
Cell line of interest
-
Standard cell culture medium
-
Glucose-free DMEM or RPMI-1640
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Alpha-D-[U-13C6]glucose
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO2).
-
Preparation of Labeling Medium: Prepare the labeling medium by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with Alpha-D-[U-13C6]glucose at the desired final concentration (e.g., 25 mM). Add 10% dFBS.
-
Adaptation Phase (Recommended): For steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours.
-
Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed 13C-labeling medium to the wells.
-
Incubation: Incubate the cells for the desired labeling period (typically 24 hours for steady-state).
-
Metabolite Quenching and Extraction:
-
Place the 6-well plates on dry ice to rapidly quench metabolism.
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Incubate the tubes at -80°C for 15 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes.
-
Carefully transfer the supernatant, which contains the metabolite extract, to a new tube for analysis by mass spectrometry (LC-MS or GC-MS).
-
Visualizations
Caption: A generalized workflow for this compound labeling experiments.
Caption: Troubleshooting flowchart for low or no 13C enrichment.
Caption: Simplified overview of central carbon metabolism with 13C-glucose.
References
Technical Support Center: Optimizing Alpha-D-Glucose-¹³C Concentration for Cell Culture
Welcome to the technical support center for optimizing Alpha-D-glucose-¹³C concentration in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered during stable isotope labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using Alpha-D-glucose-¹³C in cell culture?
A1: Alpha-D-glucose-¹³C is a non-radioactive, stable isotope-labeled form of glucose used as a tracer in metabolic studies. Its primary purpose is to track the flow of glucose carbon through various metabolic pathways within the cell, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. This technique, known as metabolic flux analysis (MFA), allows for the quantification of the rates of metabolic reactions, providing critical insights into cellular physiology in both healthy and diseased states.[1][2][3]
Q2: What is a recommended starting concentration for Alpha-D-glucose-¹³C?
A2: A common starting point for in vitro cell culture experiments is to replace the normal glucose in the medium with Alpha-D-glucose-¹³C at a similar concentration. This typically ranges from 5 mM to 25 mM, depending on the basal medium formulation (e.g., DMEM or RPMI-1640).[4] It is highly recommended to consult literature for similar cell lines or experimental systems to determine a more precise starting concentration. Pilot experiments are crucial to determine the optimal concentration for your specific model.[4]
Q3: How long should I incubate my cells with Alpha-D-glucose-¹³C?
A3: The incubation time required to achieve sufficient isotopic enrichment depends on the metabolic pathway of interest. Glycolytic intermediates can reach a steady state of labeling within minutes, whereas intermediates of the TCA cycle may take several hours.[5] For studies investigating the biosynthesis of macromolecules like lipids or proteins, longer incubation times (e.g., 24 hours or more) may be necessary. A time-course experiment is recommended to determine the optimal labeling duration for your specific research question.
Q4: Why is it important to use dialyzed fetal bovine serum (dFBS)?
A4: Standard fetal bovine serum (FBS) contains endogenous levels of unlabeled glucose and other small molecules. These unlabeled molecules will compete with the ¹³C-labeled tracer, diluting the isotopic enrichment in your metabolites of interest and leading to inaccurate measurements of metabolic fluxes. Dialyzed FBS has been processed to remove these small molecules, minimizing the interference with your labeling experiment.
Q5: What is the purpose of using L-Glucose-¹³C in parallel with D-Glucose-¹³C?
A5: L-Glucose is a stereoisomer of D-Glucose and is generally not metabolized by mammalian cells. Therefore, L-Glucose-¹³C serves as an excellent negative control in tracer experiments. It helps to distinguish specific, transporter-mediated uptake and metabolism of D-glucose from non-specific uptake, background noise, or potential contamination in the experimental system.
Troubleshooting Guides
Issue 1: Low ¹³C Enrichment in Downstream Metabolites
Symptoms:
-
Mass spectrometry data shows low signal intensity for ¹³C-labeled metabolites.
-
Calculated metabolic fluxes are not statistically significant.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Tracer Concentration | Perform a dose-response experiment with varying concentrations of Alpha-D-glucose-¹³C (e.g., 5, 10, 15, 20, 25 mM) to identify the optimal concentration for your cell line that maximizes isotopic enrichment without inducing toxicity. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the time required to reach isotopic steady-state for your metabolites of interest. |
| High Endogenous Pools of Unlabeled Metabolites | Before adding the ¹³C-labeled medium, wash the cells with glucose-free medium to remove any residual unlabeled glucose. Consider a short pre-incubation period in a glucose-free medium to deplete intracellular pools of unlabeled intermediates. |
| Contamination from Unlabeled Glucose | Ensure the use of glucose-free basal media and dialyzed fetal bovine serum (dFBS) to prepare your labeling medium. |
| Slow Metabolic Rate of the Cell Line | Increase the incubation time. If feasible for your experimental design, consider using a cell line with a higher metabolic rate. |
Issue 2: Poor Cell Health or Viability During Labeling
Symptoms:
-
Visible changes in cell morphology (e.g., rounding, detachment).
-
Reduced cell proliferation or increased cell death.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Nutrient Depletion in Labeling Medium | Ensure the labeling medium is supplemented with all essential amino acids, vitamins, and other necessary nutrients besides glucose. |
| Toxicity from High Tracer Concentration | Although stable isotopes are generally considered non-toxic, very high concentrations of any nutrient can cause osmotic stress. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different Alpha-D-glucose-¹³C concentrations to determine the optimal non-toxic range for your cells. |
| Contamination of Labeling Medium | Ensure all media and supplements are sterile. Prepare the labeling medium under aseptic conditions. |
Data Presentation
The optimal concentration of Alpha-D-glucose-¹³C is a balance between achieving sufficient isotopic enrichment and maintaining cell health. The following tables provide illustrative data for optimizing this concentration.
Disclaimer: The following data is hypothetical and for illustrative purposes only. Researchers should perform their own experiments to determine the optimal conditions for their specific cell line and experimental setup.
Table 1: Illustrative Isotopic Enrichment of Key Metabolites at Varying [U-¹³C₆]-D-Glucose Concentrations in a Cancer Cell Line (e.g., A549) after 24 hours.
| Concentration | Glucose-6-Phosphate (% ¹³C Enrichment) | Pyruvate (% ¹³C Enrichment) | Citrate (% ¹³C Enrichment) |
| 5 mM | 85% | 75% | 60% |
| 10 mM | 95% | 90% | 80% |
| 15 mM | >98% | >95% | 88% |
| 20 mM | >98% | >95% | 90% |
| 25 mM | >98% | >95% | 92% |
Table 2: Illustrative Effect of [U-¹³C₆]-D-Glucose Concentration on Cell Viability.
| Concentration | Cell Viability (%) |
| 5 mM | 99% |
| 10 mM | 98% |
| 15 mM | 97% |
| 20 mM | 96% |
| 25 mM | 95% |
Experimental Protocols
Protocol 1: Determination of Optimal Alpha-D-glucose-¹³C Concentration
Objective: To determine the optimal concentration of Alpha-D-glucose-¹³C that maximizes isotopic enrichment while maintaining cell viability.
Materials:
-
Mammalian cell line of interest
-
Standard complete culture medium
-
Glucose-free basal medium (e.g., DMEM, RPMI-1640)
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Dialyzed fetal bovine serum (dFBS)
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Alpha-D-glucose-¹³C (e.g., [U-¹³C₆]-D-glucose)
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Phosphate-Buffered Saline (PBS)
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Cell culture plates (e.g., 6-well plates)
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Cell viability assay kit (e.g., MTT, Trypan Blue)
Procedure:
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Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of the experiment.
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Medium Preparation: Prepare labeling media with a range of Alpha-D-glucose-¹³C concentrations (e.g., 5, 10, 15, 20, 25 mM) in glucose-free basal medium supplemented with dFBS and other necessary components.
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Cell Washing: Once cells reach the desired confluency, aspirate the standard medium and wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled glucose.
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Labeling: Add the pre-warmed labeling media with different Alpha-D-glucose-¹³C concentrations to the respective wells.
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Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
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Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay on a subset of the wells for each concentration.
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Metabolite Extraction: For the remaining wells, aspirate the labeling medium, wash the cells quickly with ice-cold PBS, and then quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol).
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Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) to determine the isotopic enrichment in your metabolites of interest.
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Data Interpretation: Compare the isotopic enrichment and cell viability data across the different concentrations to determine the optimal Alpha-D-glucose-¹³C concentration.
Mandatory Visualizations
Caption: Experimental workflow for optimizing Alpha-D-glucose-¹³C concentration.
Caption: Simplified overview of central carbon metabolism pathways traced by Alpha-D-glucose-¹³C.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alpha-D-glucose-13C Isotope Tracing Studies
Welcome to the technical support center for Alpha-D-glucose-13C studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to experiments involving low isotopic enrichment.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your this compound tracing experiments, presented in a question-and-answer format.
Issue 1: Low or No Detectable 13C Enrichment in Downstream Metabolites
Question: I've incubated my cells with this compound, but I'm seeing very low or no enrichment in my metabolites of interest (e.g., glycolytic or TCA cycle intermediates). What are the possible causes and how can I troubleshoot this?
Answer: Low or undetectable 13C enrichment is a common challenge. The causes can range from experimental design to sample handling. Here’s a step-by-step guide to troubleshoot this issue.
Possible Causes and Solutions:
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Insufficient Labeling Time: The time required to reach isotopic steady state varies for different metabolic pathways. Glycolytic intermediates may label within minutes, while TCA cycle intermediates and nucleotides can take hours.[1][2]
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Troubleshooting Step: Extend the tracer incubation time. Perform a time-course experiment (e.g., 30 minutes, 1, 4, 8, 12, 24 hours) to determine the optimal labeling duration for your specific pathway and cell type.
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Inadequate Glucose Concentration: If the concentration of labeled glucose is too low compared to unlabeled sources in the medium (e.g., from serum), the 13C enrichment will be diluted.
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Troubleshooting Step: Ensure the labeling medium uses glucose-free base medium supplemented with the desired concentration of this compound. Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled glucose and other carbon sources.[3]
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Cellular State and Metabolism: The metabolic rate of your cells can significantly impact label incorporation. Quiescent, senescent, or slow-growing cells will have slower glucose uptake and metabolism, leading to lower enrichment over a given period.
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Troubleshooting Step: Ensure your cells are in a logarithmic growth phase and metabolically active. Confirm cell viability and density before starting the experiment.
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Incorrect Isotope or Stereoisomer: Using L-Glucose-13C instead of D-Glucose-13C will result in no enrichment in most organisms, as enzymes like hexokinase are stereospecific and do not metabolize L-glucose.[4]
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Troubleshooting Step: Verify the certificate of analysis for your labeled glucose to confirm you are using the correct D-isoform. Run a parallel experiment with a known positive control (e.g., [U-13C6]-D-Glucose) to ensure your experimental system is working correctly.[4]
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Metabolism Quenching and Sample Preparation: Inefficient quenching of metabolism can lead to the loss of labeled metabolites. Similarly, issues during metabolite extraction can result in sample loss or degradation.
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Troubleshooting Step: Optimize your quenching and extraction protocol. A common method is to rapidly aspirate the medium and add ice-cold 80% methanol (B129727) to the cells. Ensure all steps are performed quickly and at the correct temperature to preserve the metabolic state.
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Issue 2: High Variability in Isotopic Enrichment Between Replicates
Question: I'm observing significant variability in 13C enrichment across my biological or technical replicates. What could be causing this inconsistency?
Answer: High variability can obscure meaningful biological differences. The source of this variability often lies in inconsistencies during the experimental workflow.
Possible Causes and Solutions:
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Inconsistent Cell Culture Conditions: Differences in cell density, growth phase, or medium conditions between replicates can lead to variations in metabolic activity and label incorporation.
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Troubleshooting Step: Standardize your cell seeding density and ensure all replicates are at a similar confluency (e.g., 80%) at the time of labeling. Use the same batch of medium and supplements for all replicates.
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Variable Sample Handling: Inconsistencies in the timing of medium changes, washing, quenching, or extraction can introduce significant variability.
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Troubleshooting Step: Create a detailed and standardized protocol for the entire workflow. Process all replicates in parallel as much as possible to minimize time-dependent variations.
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Analytical Instrument Instability: Fluctuations in the performance of the mass spectrometer or NMR can lead to variable measurements.
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Troubleshooting Step: Calibrate and validate the performance of your analytical instrument before running your samples. Run a set of standards at the beginning and end of your sample sequence to monitor for any drift in instrument performance.
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Data Processing Errors: Inconsistent data processing, such as incorrect correction for natural 13C abundance, can introduce variability.
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Troubleshooting Step: Use a standardized data processing pipeline for all samples. Ensure that corrections for natural isotope abundance are applied correctly and consistently. Review your data analysis software settings.
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Frequently Asked Questions (FAQs)
Experimental Design
Q1: How do I choose the right 13C-labeled glucose tracer for my experiment? A1: The optimal tracer depends on the metabolic pathway you are investigating. There is no single tracer that is best for all applications. For example, [1,2-13C2]glucose is highly effective for resolving fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-13C5]glutamine is often preferred for analyzing the TCA cycle. A computational evaluation of different tracers can help determine the best choice for your specific research question.
Q2: What is the importance of reaching an isotopic steady state? A2: For standard 13C Metabolic Flux Analysis (13C-MFA), it is assumed that the system is at an isotopic steady state, meaning the labeling patterns in metabolites are stable over time. If this state is not reached, the measured labeling data will not accurately reflect the metabolic fluxes, leading to incorrect flux estimations. If achieving a steady state is not feasible, consider using instationary MFA (INST-MFA) methods.
Sample Preparation and Analysis
Q3: What are the key steps in a sample preparation protocol for metabolomics? A3: A typical workflow includes:
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Cell Culture and Labeling: Growing cells in a medium with the 13C-labeled glucose.
-
Metabolism Quenching: Rapidly stopping all enzymatic reactions, often with a cold solvent like 80% methanol.
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Metabolite Extraction: Extracting the metabolites from the cells, often with the same solvent used for quenching.
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Sample Processing: Centrifuging to remove cell debris and proteins, and then collecting the supernatant for analysis.
Q4: What are the common sources of error in labeling measurements? A4: Common errors include background noise and low signal intensity in the mass spectrometer, overlapping peaks from co-eluting compounds, and failure to correct for the natural abundance of 13C. Sample preparation artifacts, such as inconsistent extraction or derivatization, can also introduce variability.
Data Interpretation
Q5: My flux confidence intervals are very wide. What does this mean and how can I improve them? A5: Wide confidence intervals indicate a high degree of uncertainty in the estimated flux value. This can be due to insufficient labeling information from the chosen tracer, the inherent structure of the metabolic network (e.g., redundant pathways), or high measurement noise. To improve precision, you can try using a different, more informative tracer, or increase the number and quality of your measurements.
Q6: I see some unexpected low-level 13C enrichment. Could this be contamination? A6: Yes, unexpected low-level enrichment can be due to contamination from unlabeled carbon sources in your medium or from analytical artifacts. It is crucial to run appropriate controls, such as a negative control with unlabeled glucose, to establish a baseline and identify potential sources of contamination.
Quantitative Data Summary
Table 1: Typical Isotopic Enrichment Levels in Metabolites
This table provides an example of expected enrichment levels in different metabolites after labeling with U-13C-glucose. Actual values will vary based on cell type, experimental conditions, and labeling time.
| Metabolite | Pathway | Expected Enrichment Range (%) | Notes |
| Glucose-6-Phosphate | Glycolysis | > 95% | Labels quickly, should reflect the enrichment of the tracer. |
| Fructose-1,6-Bisphosphate | Glycolysis | > 95% | Similar to G6P, rapid labeling. |
| Pyruvate (B1213749) | Glycolysis | 80 - 98% | Dilution can occur from other carbon sources (e.g., amino acids). |
| Lactate | Fermentation | 80 - 98% | Reflects pyruvate labeling. |
| Citrate | TCA Cycle | 50 - 90% | Enrichment is often lower due to contributions from unlabeled sources like glutamine. |
| Glutamate | TCA Cycle Anaplerosis | 40 - 80% | Can be labeled from glucose via the TCA cycle. |
| Ribose-5-Phosphate | Pentose Phosphate Pathway | 70 - 95% | Reflects flux through the PPP. |
Data compiled from principles described in metabolic tracing literature.
Table 2: Comparison of Analytical Techniques for 13C Enrichment Analysis
| Technique | Pros | Cons | Typical Measurement Error |
| GC-MS | High sensitivity, good for volatile compounds (after derivatization). | Requires derivatization, which can introduce variability. | 0.4 mol% |
| LC-MS | Good for a wide range of polar and non-polar metabolites, no derivatization needed for many compounds. | Can suffer from matrix effects and ion suppression. | 1.0 mol% |
| NMR | Provides detailed structural information, can distinguish between positional isotopomers, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentrations. | Concentration-dependent, can be 4-17% |
Experimental Protocols
Protocol 1: Steady-State 13C Labeling of Adherent Cells
This protocol outlines the key steps for a steady-state 13C metabolic flux analysis experiment in cultured adherent cells.
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Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
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Media Preparation: Prepare a labeling medium by supplementing glucose-free medium with the desired concentration of this compound (e.g., 10 mM) and 10% dialyzed FBS.
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Tracer Experiment:
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Aspirate the standard growth medium from the cells.
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Wash the cells once with pre-warmed PBS.
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Add the pre-warmed labeling medium to the cells.
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Incubate for a duration sufficient to reach isotopic steady state (this should be optimized for your system, e.g., 8-24 hours).
-
-
Metabolism Quenching and Metabolite Extraction:
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Place the 6-well plates on ice.
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Rapidly aspirate the labeling medium.
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Immediately wash the cells with 2 mL of ice-cold PBS.
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Aspirate the PBS completely.
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Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
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Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.
-
-
Sample Processing:
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Vortex the tubes vigorously for 30 seconds.
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Incubate at -20°C for 1 hour to precipitate proteins.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant containing the metabolites to a new tube for analysis by LC-MS or GC-MS.
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Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for a 13C metabolic flux analysis study.
Caption: Troubleshooting flowchart for low 13C isotopic enrichment.
Signaling Pathway Visualization
Caption: Simplified metabolic pathway showing 13C flow from glucose.
References
Impact of different fasting periods on in vivo Alpha-D-glucose-13C uptake.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in vivo Alpha-D-glucose-13C uptake experiments. The following information is designed to address specific issues that may arise during your research, with a focus on the impact of different fasting periods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal fasting period for mice before an in vivo α-D-glucose-13C uptake experiment?
A1: The optimal fasting duration depends on the specific research question. A 5 to 6-hour fast is often recommended for assessing insulin (B600854) action in a more physiological context.[1] An overnight fast (14-18 hours) is useful for studies focused on glucose utilization, such as effects on muscle uptake.[1] However, prolonged fasting can induce a state similar to starvation in mice due to their high metabolic rate.[2] Recent studies suggest that a 2-hour fast may be optimal for insulin tolerance assessments, as it minimizes metabolic stress and weight loss.[3] For comparing glucose tolerance with insulin tolerance, a 6-hour fast is recommended.[4]
Q2: We are observing high variability in our 13C-glucose uptake data between animals in the same fasting group. What could be the cause?
A2: High variability can stem from several factors. A 4-hour fast during the light photoperiod in mice has been shown to paradoxically increase inter-animal variation in metabolic rate, physical activity, and glycemia. This may be due to a behavioral stress response to food deprivation. Longer fasts (e.g., 18 hours) can induce a hibernation-like state of torpor, which also affects glucose levels and can increase variability. Ensure consistent and calm handling of the animals, as stress can significantly elevate glucose levels.
Q3: Our results show lower than expected 13C-glucose uptake in the target tissue after a prolonged fast (18 hours). Why might this be?
A3: Prolonged fasting leads to significant metabolic shifts. After an extended fast, the body's reliance on glucose for energy decreases, and it begins to utilize fatty acids and ketone bodies. This is initiated by the depletion of liver glycogen (B147801) stores. The resulting decrease in insulin levels and increase in glucagon (B607659) promote a switch to fatty acid oxidation, which can reduce glucose uptake in peripheral tissues like skeletal muscle.
Q4: Can the timing of the fast (light vs. dark cycle) impact the results?
A4: Yes, the timing of fasting is critical. Mice are nocturnal feeders, consuming the majority of their calories during the dark cycle. Initiating a fast during the scotophase (dark period) can cause more significant physiological changes than a fast started during the photophase (light period). Therefore, it is crucial to standardize the time of day when fasting is initiated and when the experiments are performed.
Q5: How does a prolonged fast affect different tissues in terms of glucose metabolism?
A5: A prolonged fast has tissue-specific effects. In the liver, it leads to increased gluconeogenesis and ketogenesis. In muscle, a 16-hour fast can increase insulin sensitivity and glucose uptake, although the overall reliance on glucose for fuel is diminished systemically. It's important to consider these differential effects when interpreting 13C-glucose uptake data in various tissues.
Data Presentation: Impact of Fasting Duration
The following tables provide representative data on how different fasting periods can influence key metabolic parameters and hypothetical this compound uptake in various tissues in a mouse model. Note: This is illustrative data and actual results will vary based on the specific experimental conditions, mouse strain, and analytical methods.
Table 1: Effect of Different Fasting Periods on Key Metabolic Parameters.
| Fasting Duration | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) | Plasma Beta-hydroxybutyrate (mM) |
| 2 hours | 140 ± 15 | 0.7 ± 0.1 | 0.1 ± 0.05 |
| 6 hours | 120 ± 10 | 0.3 ± 0.08 | 0.3 ± 0.1 |
| 12 hours (Overnight) | 90 ± 12 | 0.2 ± 0.05 | 1.0 ± 0.3 |
| 18 hours | 75 ± 10 | 0.15 ± 0.04 | 2.5 ± 0.5 |
Data are presented as mean ± standard deviation.
Table 2: Representative Data on the Impact of Different Fasting Periods on In Vivo this compound Uptake in Different Tissues (Arbitrary Units).
| Fasting Duration | Liver | Skeletal Muscle | Brain | Adipose Tissue |
| 2 hours | ++++ | +++ | ++++ | +++ |
| 6 hours | +++ | +++ | ++++ | ++ |
| 12 hours (Overnight) | ++ | ++++ | +++ | + |
| 18 hours | + | ++ | +++ | + |
Key: ++++ (High Uptake), +++ (Moderate Uptake), ++ (Low Uptake), + (Very Low Uptake)
Experimental Protocols
Detailed Methodology for In Vivo this compound Uptake Study
This protocol outlines a general procedure for measuring in vivo glucose uptake in tissues of conscious, unrestrained mice using a primed-constant infusion of this compound.
1. Animal Preparation:
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Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) for at least one week before the experiment. Provide ad libitum access to a standard chow diet and water.
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Catheterization (Optional but Recommended): For continuous infusion, surgically implant a catheter into the jugular vein at least 5 days prior to the experiment to allow for full recovery.
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Fasting: Fast the mice for the desired period (e.g., 2, 6, 12, or 18 hours) before the tracer infusion. Ensure free access to water during the fasting period.
2. Tracer Preparation and Administration:
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Tracer Stock Solution: Prepare a sterile solution of [U-13C6]-D-Glucose in 0.9% saline at the desired concentration (e.g., 200 mg/mL).
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Primed-Constant Infusion:
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Connect the mouse's catheter to an infusion pump.
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Administer a priming bolus of the 13C-glucose solution to rapidly achieve isotopic equilibrium.
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Follow with a continuous infusion at a constant rate for the duration of the experiment (e.g., 120 minutes).
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3. Blood and Tissue Collection:
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Blood Sampling: Collect small blood samples (e.g., from the tail vein) at baseline (before infusion) and at regular intervals during the infusion (e.g., 90, 100, 110, and 120 minutes) to monitor plasma glucose and 13C-glucose enrichment.
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Tissue Collection:
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At the end of the infusion, deeply anesthetize the mouse (e.g., with an overdose of pentobarbital).
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Rapidly dissect the tissues of interest (e.g., liver, skeletal muscle, brain, adipose tissue).
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Immediately freeze the tissues in liquid nitrogen to halt all metabolic processes.
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Store tissues at -80°C until analysis.
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4. Sample Analysis:
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Metabolite Extraction: Extract metabolites from plasma and tissue samples using a suitable method (e.g., methanol-chloroform extraction).
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Mass Spectrometry: Determine the enrichment of 13C in glucose and its downstream metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Reappraisal of the optimal fasting time for insulin tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal fasting duration for mice as assessed by metabolic status - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anesthesia for In Vivo α-D-Glucose-¹³C Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the critical impact of anesthesia on in vivo α-D-glucose-¹³C metabolic tracer experiments. Navigate through our troubleshooting guides and frequently asked questions to optimize your experimental design and ensure accurate, reproducible data.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: High variability in ¹³C enrichment in downstream metabolites across animals in the same group.
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Question: I'm observing significant animal-to-animal variation in the ¹³C labeling of glycolytic or TCA cycle intermediates, even under seemingly identical experimental conditions. What could be the cause?
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Answer: High variability can often be traced back to inconsistencies in the anesthetic protocol and the physiological state of the animal. Several factors under anesthesia can dramatically alter glucose metabolism.[1]
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Body Temperature: Anesthetics, particularly pentobarbital (B6593769), can induce hypothermia. A decrease in core body temperature can significantly reduce glucose metabolism, including glucose appearance, recycling, and metabolic clearance rates by 30-50%.[2][3] It is crucial to monitor and maintain the animal's body temperature within a normal physiological range throughout the experiment.
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Anesthetic Depth: The dose and depth of anesthesia can alter metabolic rates. For example, isoflurane's effects on cerebral blood flow and glucose utilization are dose-dependent.[4][5] Inconsistent anesthetic depth between animals will lead to variable substrate delivery and metabolism.
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Fasting State: The animal's nutritional state (fed vs. fasted) significantly impacts the response to anesthesia. Anesthetics like ketamine/xylazine and isoflurane (B1672236) can cause acute hyperglycemia in fed animals, but not in fasted ones. Ensure a consistent fasting protocol for all animals.
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Stress: Stress during handling and induction of anesthesia can cause physiological alterations that affect metabolic consistency.
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Troubleshooting Steps:
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Monitor and Maintain Body Temperature: Use a homeothermic blanket or other warming system to keep the animal's core temperature stable.
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Standardize Anesthetic Administration: Use a vaporizer for inhalant anesthetics to ensure consistent dosage or administer injectable anesthetics based on precise body weight. Monitor vital signs to ensure a consistent plane of anesthesia.
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Strictly Control Fasting Time: Implement and adhere to a standardized fasting period for all animals in the study.
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Acclimatize Animals: Allow animals to acclimate to the laboratory environment to minimize stress before the experiment.
Issue 2: Unexpectedly low or high blood glucose levels after administering the ¹³C-glucose tracer.
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Question: My baseline blood glucose levels are inconsistent, and some anesthetic agents seem to be causing severe hyperglycemia or altering insulin (B600854) responses. How do I choose an anesthetic that minimizes these effects?
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Answer: The choice of anesthetic is critical as many common agents directly interfere with glucose homeostasis.
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Ketamine/Xylazine (KX): This combination is known to induce severe hyperglycemia, particularly in the fed state. It can lower insulin responses and is mediated by the stimulation of α2-adrenergic receptors.
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Isoflurane: This common inhalant anesthetic can also cause hyperglycemia and alter insulin secretion. Its effects are dose-dependent and linked to increased cerebral blood flow, which can impact substrate delivery.
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Pentobarbital: While it can cause transient hyperglycemia shortly after induction, it generally has a less severe impact on glucose tolerance compared to KX or isoflurane. However, it can still increase insulin secretion and decrease overall glucose turnover. Importantly, pentobarbital can strongly depress brain metabolism.
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Conscious, Unrestrained Models: Whenever feasible, performing studies on conscious, catheterized animals is the gold standard to avoid the confounding effects of anesthesia on metabolism.
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Issue 3: Inconsistent metabolic flux results in brain studies.
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Question: I'm conducting a hyperpolarized ¹³C-pyruvate study to assess brain metabolism, and my results for lactate (B86563) and bicarbonate production are varying significantly. Could the anesthetic be the problem?
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Answer: Yes, the choice of anesthetic has a profound impact on brain energy metabolism and the measured conversion rates of hyperpolarized substrates.
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Isoflurane: Significantly increases the apparent metabolic rate of pyruvate (B1213749) to lactate. It's a potent cerebral vasodilator, which increases the delivery of the ¹³C-substrate, potentially complicating the interpretation of metabolic product-to-substrate ratios.
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Pentobarbital: Strongly depresses brain metabolism, leading to a significantly lower apparent metabolic rate of pyruvate to bicarbonate, which reflects reduced TCA cycle activity.
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Morphine: Has been shown to result in a higher apparent metabolic rate of pyruvate to bicarbonate compared to other anesthetics, suggesting it maintains a higher TCA cycle rate. This can improve the detection of downstream metabolites like ¹³C-bicarbonate.
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Anesthetic Effects on Glucose Metabolism: Quantitative Data
The following tables summarize the quantitative effects of different anesthetic agents on key metabolic parameters as reported in the literature.
Table 1: General Effects of Anesthetics on Glucose Homeostasis in Rodents
| Anesthetic Agent | Effect on Blood Glucose | Effect on Plasma Insulin | Impact on Glucose Tolerance | Reference |
| Ketamine/Xylazine | Severe Hyperglycemia | Lowered Response | Impaired | |
| Isoflurane | Hyperglycemia | Altered Secretion | Impaired | |
| Pentobarbital | Transient Hyperglycemia | Increased Secretion | Impaired | |
| Hypnorm/Midazolam | Altered | Increased Concentrations | Altered |
Table 2: Anesthetic Effects on Cerebral Metabolism (Hyperpolarized [1-¹³C]pyruvate Studies in Rats)
| Anesthetic Agent | Apparent Rate (Pyruvate → Lactate) | Apparent Rate (Pyruvate → Bicarbonate) | Key Observation | Reference |
| Isoflurane | Significantly Highest | Intermediate | Greatly increases lactate signal | |
| Pentobarbital | Low | Significantly Lowest | Strongly depresses TCA cycle activity | |
| α-chloralose | Lowest | Intermediate | Baseline for comparison | |
| Morphine | Higher than α-chloralose | Significantly Highest | Improves detection of TCA cycle products |
Experimental Protocols
Protocol 1: Generalized Anesthesia and ¹³C-Glucose Administration for In Vivo Studies
This protocol provides a general framework. Specific dosages and timings should be optimized based on the animal model, anesthetic choice, and experimental goals.
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Animal Preparation:
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Acclimatize animals to the experimental environment to minimize stress.
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Fast animals for a standardized period (e.g., 4-6 hours) if required by the experimental design. Note that fasting itself alters metabolism.
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Weigh the animal immediately before anesthesia to ensure accurate dosing of anesthetics and tracers.
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Anesthesia Induction and Maintenance:
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Injectable (e.g., Pentobarbital): Administer an intraperitoneal (i.p.) injection (e.g., 50 mg/kg). Confirm surgical anesthesia by checking for a lack of pedal withdrawal reflex.
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Inhalant (e.g., Isoflurane): Induce anesthesia in an induction chamber (e.g., 3-4% isoflurane). Transfer the animal to a nose cone for maintenance (e.g., 1.5-2% isoflurane mixed with O₂ or an O₂/N₂O mixture).
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Catheter Placement: If not already in place, surgically implant catheters (e.g., in the jugular vein for infusion and carotid artery for sampling) under anesthesia.
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Physiological Monitoring:
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Continuously monitor and maintain core body temperature at ~37°C using a rectal probe and a heating pad.
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Monitor respiratory rate and heart rate throughout the procedure.
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¹³C-Glucose Infusion:
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Administer the α-D-glucose-¹³C tracer via the desired route. For many studies, a bolus intravenous (i.v.) injection followed by a continuous infusion is used to approach isotopic steady state. Repeated bolus injections can also be used.
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The concentration and infusion rate of the tracer should be optimized to achieve significant labeling without causing hyperglycemia.
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Sample Collection:
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Collect blood samples at predetermined time points to measure blood glucose levels and ¹³C enrichment in plasma.
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At the end of the experiment, rapidly collect tissues of interest. Freeze-clamp tissues immediately using tools pre-cooled in liquid nitrogen to quench metabolism.
-
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Post-Procedure:
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Store all samples at -80°C until analysis by mass spectrometry or NMR.
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Visualizations
Logical Relationships and Workflows
Caption: Decision workflow for selecting an anesthetic for ¹³C-glucose studies.
Signaling Pathways
Caption: Impact of common anesthetics on hormonal control of glucose.
Frequently Asked Questions (FAQs)
Q1: Should I use fed or fasted animals for my ¹³C-glucose experiment? A1: The choice depends on your research question. However, you must be aware that the metabolic response to anesthesia can differ dramatically between fed and fasted states. For instance, ketamine/xylazine and isoflurane induce acute hyperglycemia in fed rats but not in fasted rats. Fasting for a defined period is often used to reduce inter-animal variability in baseline glucose and insulin levels. Whichever state you choose, it must be consistently applied to all animals in the study.
Q2: Is it possible to completely avoid the metabolic effects of anesthesia? A2: No, all anesthetic agents alter physiology and metabolism to some extent. The goal is to choose an agent that minimizes the effects on the specific pathway you are studying and to maintain physiological parameters (like body temperature) as stable as possible. The only way to completely avoid these effects is to use experimental models that do not require anesthesia, such as conscious, freely moving animals with implanted catheters.
Q3: My study involves hyperpolarized ¹³C imaging. Does the carrier gas for isoflurane matter? A3: Yes, the composition of the carrier gas can influence results. For example, altering the ratio of oxygen (O₂) to nitrous oxide (N₂O) as the carrier for isoflurane has been shown to significantly change the measured ratio of ¹³C-bicarbonate to total ¹³C carbon in the brain. This highlights the need to standardize not only the anesthetic agent and dose but also the carrier gas mixture.
Q4: How long should I wait after anesthesia induction before starting the ¹³C-glucose infusion? A4: It is advisable to allow for a stabilization period after the induction of anesthesia and completion of any surgical procedures. Some anesthetics, like pentobarbital, can cause a transient hyperglycemia that returns to near-normal levels after about 40 minutes. Starting your infusion after the animal has reached a stable plane of anesthesia and physiological state can help reduce variability.
Q5: Can anesthesia affect ¹³C tracer uptake in some tissues more than others? A5: Yes, the effects can be tissue-specific. For example, pentobarbital anesthesia was found to decrease glucose utilization by four- to five-fold in postural muscles but did not modify it in non-postural muscles or adipose tissue. Similarly, isoflurane has potent, dose-dependent effects on cerebral blood flow, which directly impacts substrate delivery to the brain, while its effects on the kidney or liver may be different.
References
- 1. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations in glucose kinetics induced by pentobarbital anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effects of isoflurane anesthesia on hyperpolarized 13C metabolic measurements in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of isoflurane anesthesia on hyperpolarized (13)C metabolic measurements in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Quenching Metabolism and Extracting 13C-Labeled Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for quenching metabolism and extracting 13C-labeled metabolites.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue: Low or no detectable 13C-labeled metabolites in the final extract.
Possible Causes and Solutions:
-
Inefficient Quenching: Metabolism may not have been halted quickly enough, allowing for the dilution or metabolism of the 13C label.
-
Solution: Ensure your quenching solution is at the correct, extremely low temperature (e.g., -40°C to -80°C) before introducing the cells. For adherent cells, minimize the time between removing the culture medium and adding the quenching solution. Fast filtration for suspension cultures is recommended over slow pelleting.[1]
-
-
Metabolite Leakage: The quenching or washing solution may have caused cell lysis, leading to the loss of intracellular metabolites.
-
Solution: Avoid using 100% methanol (B129727) as a quenching solution, as it can cause leakage.[2] A solution of 60%-80% methanol in water is often a better choice.[3] When washing cells, use an ice-cold isotonic solution like 0.9% saline to maintain cell integrity.[2]
-
-
Suboptimal Extraction: The chosen extraction solvent may not be efficient for your metabolites of interest.
-
Solution: For a broad range of polar metabolites, a cold methanol-based solvent system is often effective. For a mix of polar and non-polar metabolites, a two-phase liquid-liquid extraction (e.g., using a methanol/chloroform (B151607)/water system) may be necessary.[4]
-
-
Sample Degradation: Metabolites can degrade during sample handling and storage.
-
Solution: Keep samples on dry ice or at -80°C throughout the process. Minimize the time between quenching, extraction, and analysis. Avoid repeated freeze-thaw cycles.
-
Issue: High variability between replicate samples.
Possible Causes and Solutions:
-
Inconsistent Quenching Time: Even small variations in the timing of quenching can lead to significant differences in metabolite profiles, especially for metabolites with high turnover rates.
-
Solution: Standardize your quenching protocol to ensure each sample is treated identically. For manual processes, work with one sample at a time to maintain consistency.
-
-
Incomplete Cell Lysis: If cells are not completely lysed during extraction, the yield of intracellular metabolites will be inconsistent.
-
Solution: Ensure vigorous and consistent vortexing or sonication after adding the extraction solvent. For tissues, mechanical homogenization is crucial.
-
-
Phase Separation Issues (for Liquid-Liquid Extraction): Inconsistent phase separation will lead to variable recovery of metabolites in each phase.
-
Solution: Ensure complete separation of the aqueous and organic layers by adequate centrifugation. Be precise when collecting each phase, avoiding the interphase.
-
Issue: Evidence of metabolite interconversion (e.g., unexpected ratios of ATP, ADP, and AMP).
Possible Causes and Solutions:
-
Incomplete Enzyme Inactivation: Residual enzymatic activity after quenching can alter metabolite concentrations.
-
Solution: The addition of an acid, such as formic acid, to the quenching/extraction solvent can help to denature enzymes more effectively. However, the acid should be neutralized before analysis to prevent acid-catalyzed degradation of metabolites. The energy charge value can be a good indicator of how well the metabolism was fixed.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about best practices.
Quenching Metabolism
Q1: What is the most critical factor for successful quenching of metabolism?
A1: The most critical factor is speed. Metabolic turnover for some key metabolites can be on the order of seconds. Therefore, it is imperative to halt all enzymatic activity as quickly as possible to preserve a snapshot of the metabolic state at the time of sampling.
Q2: What are the recommended quenching methods for adherent versus suspension cell cultures?
A2:
-
Adherent Cells: The recommended method is to aspirate the medium and directly add a pre-chilled quenching solution (e.g., -40°C 60% methanol) to the culture dish. Alternatively, snap-freezing the entire dish in liquid nitrogen is also an effective method.
-
Suspension Cells: The best practice is rapid filtration to separate the cells from the medium, followed by immediate immersion of the filter with the cells into the cold quenching solution. This is generally preferred over centrifugation, which can be slow and perturb the cellular metabolic state.
Q3: Can I wash my cells before quenching to remove extracellular metabolites?
A3: Yes, but it must be done very quickly (less than 10 seconds) with an ice-cold isotonic solution like PBS or 0.9% saline to minimize metabolic changes and prevent cell lysis.
Metabolite Extraction
Q4: Which solvent system is best for extracting a broad range of 13C-labeled metabolites?
A4: The optimal solvent system depends on the polarity of your metabolites of interest.
-
For polar metabolites (e.g., amino acids, organic acids, sugar phosphates): A monophasic extraction with a cold solvent mixture like 80% methanol is a good starting point.
-
For both polar and non-polar metabolites (e.g., lipids): A biphasic liquid-liquid extraction is recommended. A common method is the Folch extraction, which uses a chloroform/methanol/water mixture to separate metabolites into a polar (aqueous) and a non-polar (organic) phase.
Q5: How can I improve the extraction efficiency of my protocol?
A5: To improve efficiency, consider the following:
-
Cell Lysis: Ensure complete cell disruption through mechanical means such as bead beating, sonication, or vigorous vortexing after adding the extraction solvent.
-
Solvent-to-Sample Ratio: Use a sufficient volume of extraction solvent to ensure complete immersion and extraction from the sample.
-
Temperature: Perform the extraction at low temperatures (on ice or at 4°C) to minimize enzymatic degradation.
Quantitative Data Tables
Table 1: Comparison of Quenching Method Efficiency
| Quenching Method | Key Advantages | Key Disadvantages | Typical Energy Charge | Reference |
| Cold Methanol (-40°C, 60-80%) | Effective at halting metabolism, compatible with downstream extraction. | Can cause some metabolite leakage if methanol concentration is too high or too low. | 0.82 - 0.90 | |
| Liquid Nitrogen | Extremely rapid freezing, considered the "gold standard" for halting metabolism. | Can be difficult to handle, may require a separate extraction step. | > 0.90 | |
| Hot Air | Can be effective for adherent cells. | Less common, may not be suitable for all cell types. | Not widely reported | |
| Cold Isotonic Saline | Minimizes osmotic shock. | Less effective at rapidly halting metabolism compared to organic solvents or liquid nitrogen. | Lower than other methods |
Table 2: Comparison of Metabolite Extraction Solvent Efficiency
| Extraction Solvent System | Target Metabolites | Advantages | Disadvantages |
| 80% Methanol | Polar metabolites | Simple, single-phase extraction. | Inefficient for lipids and other non-polar metabolites. |
| Methanol/Chloroform/Water | Polar and non-polar metabolites | Broad coverage of the metabolome through phase separation. | More complex, multi-step protocol. |
| Acetonitrile (B52724) | Polar metabolites | Can be effective for a range of polar compounds. | May not be as comprehensive as methanol-based systems for certain metabolite classes. |
| Boiling Ethanol | Broad range of metabolites | Can be very effective for microbial and yeast metabolomics. | The heat can potentially degrade labile metabolites. |
Experimental Protocols
Protocol 1: Cold Methanol Quenching and Extraction of Adherent Mammalian Cells
-
Preparation: Pre-chill 80% methanol (LC-MS grade) to -80°C and have a container of dry ice ready.
-
Quenching: At the desired time point, remove the cell culture plate from the incubator and place it on the dry ice.
-
Immediately aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate.
-
Extraction: Use a cell scraper to detach the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new tube for analysis or storage at -80°C.
Protocol 2: Liquid-Liquid Extraction of Metabolites from Cell Pellets
-
Quenching and Cell Pelleting: Quench and pellet your cells using an appropriate method (e.g., fast filtration for suspension cells followed by centrifugation of the quenching solution).
-
Extraction: a. To the cell pellet, add 1 mL of a pre-chilled (-20°C) mixture of methanol:chloroform (2:1 v/v). b. Vortex vigorously for 10 minutes at 4°C. c. Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation. d. Vortex for 1 minute and then centrifuge at 5,000 x g for 15 minutes at 4°C.
-
Phase Collection: a. Three layers will be visible: an upper aqueous/methanol layer (polar metabolites), a protein disk in the middle, and a lower chloroform layer (non-polar metabolites). b. Carefully collect the upper and lower phases into separate tubes, avoiding the protein disk.
-
Drying and Reconstitution: a. Dry the collected phases using a vacuum concentrator or a gentle stream of nitrogen. b. Reconstitute the dried extracts in a suitable solvent for your analytical platform (e.g., 50% acetonitrile for LC-MS).
Visualizations
Caption: General workflow for metabolomics sample preparation.
Caption: Decision tree for quenching method selection.
Caption: Importance of rapid quenching in glycolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Mass Spectrometry Data from Alpha-D-glucose-13C Experiments
Stable isotope labeling experiments, particularly with 13C-glucose, are instrumental in dissecting metabolic pathways and quantifying metabolic fluxes. The validation of the resulting mass spectrometry data is a critical step to ensure the biological interpretations are accurate. This process involves assessing various quality metrics, including the accuracy and precision of isotopologue masses and their relative abundances.
Comparative Analysis of Validation Strategies
The validation of mass spectrometry data from 13C-glucose tracing experiments can be approached through various methods, each with its own set of advantages and considerations. A key strategy involves the use of reference materials and a thorough evaluation of the entire analytical workflow, from sample preparation to data processing.
A robust validation scheme often includes a comparison of different liquid chromatography (LC) methods to ensure optimal separation of target metabolites.[1] High-resolution mass spectrometry, such as that performed on an Orbitrap instrument, is frequently employed to determine isotopologue distributions with high accuracy.[1]
Below is a comparative summary of key aspects of different validation approaches and analytical platforms:
| Feature | High-Resolution MS (e.g., Orbitrap) | Low-Resolution MS (e.g., Triple Quadrupole) | Gas Chromatography-MS (GC-MS) |
| Principle | Full scan mode for determining isotopologue distributions.[1] | Multiple Reaction Monitoring (MRM) for targeted analysis.[2][3] | Separation of volatile derivatives followed by mass analysis.[4] |
| Resolution | High, allowing for accurate mass determination. | Low to moderate. | Variable, depending on the mass analyzer. |
| Sensitivity | Generally high. | Very high for targeted compounds. | High, especially for derivatized amino acids.[4] |
| Data Complexity | High, requiring sophisticated data processing. | Lower, focused on specific transitions. | Moderate, requires correction for derivatization effects. |
| Validation Metrics | Accuracy and precision of isotopologue masses, abundances, and mass shifts.[2][3] | Primarily focused on the precision of selected reaction monitoring transitions. | Accuracy of labeling patterns in protein-bound amino acids.[4] |
| Software Tools | X13CMS, geoRge, IsoCor, Emzed.[5] | Manufacturer-specific software. | iMS2Flux, OpenFLUX, 13CFLUX.[6] |
Experimental Protocols for Robust Data Validation
A well-defined experimental protocol is the foundation of reliable data. The following outlines a generalized workflow for a 13C-glucose labeling experiment with subsequent mass spectrometry analysis and data validation.
Cell Culture and Isotope Labeling
-
Cell Seeding and Growth: Seed cells at a density that ensures they are in the mid-exponential growth phase at the time of labeling.
-
Media Preparation: Prepare a labeling medium by supplementing glucose-free medium with a known concentration of Alpha-D-glucose-13C.
-
Isotopic Labeling: Replace the standard growth medium with the pre-warmed labeling medium and incubate for a duration sufficient to achieve isotopic steady state.[7] This time should be determined empirically for the specific biological system.[8]
Metabolite Extraction
-
Quenching Metabolism: Rapidly arrest metabolic activity by placing the culture plates on ice and aspirating the labeling medium.[9]
-
Cell Washing: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled glucose.[9]
-
Extraction: Add a pre-chilled extraction solvent, typically 80% methanol, and scrape the cells.[9][10]
-
Protein Precipitation: Incubate the cell lysate at -20°C to precipitate proteins.[9]
-
Supernatant Collection: Centrifuge the samples and collect the supernatant containing the polar metabolites.[9][10]
-
Drying: Dry the metabolite extracts using a vacuum concentrator.[9][10]
Mass Spectrometry Analysis
-
Chromatographic Separation: Reconstitute the dried extracts and separate the metabolites using an appropriate LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.[9]
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer operating in full scan mode to capture the mass isotopomer distributions (MIDs) of each metabolite.[7]
Data Processing and Validation
-
Data Extraction: Utilize software tools to extract the MIDs for metabolites of interest.
-
Correction for Natural Isotope Abundance: Correct the raw MIDs for the natural abundance of stable isotopes using algorithms provided by software like IsoCor or AccuCor2.[5][10]
-
Quality Control: Assess the quality of the data by evaluating the mass accuracy of isotopologues and the precision of their abundance measurements.[2][3][5] The use of an in-vivo synthesized 13C-labeled reference material is highly recommended for this purpose.[1]
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the processes involved in validating mass spectrometry data from 13C-glucose experiments, the following diagrams illustrate the key workflows and metabolic pathways.
Caption: A generalized experimental workflow for 13C-glucose tracing studies.
The metabolic fate of the 13C-labeled glucose can be traced through central carbon metabolism, providing insights into the activity of various pathways.
Caption: Simplified diagram of 13C-glucose metabolism through key pathways.
Conclusion
The validation of mass spectrometry data from this compound experiments is a multi-faceted process that is essential for the integrity of metabolic research. By employing standardized experimental protocols, utilizing appropriate analytical platforms, and applying rigorous data processing and quality control measures, researchers can ensure the generation of high-quality, reliable data. The comparison of different methodologies and the use of visual workflows can aid in the design and execution of robust stable isotope tracing studies, ultimately leading to more accurate and impactful scientific discoveries.
References
- 1. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. An optimization method for untargeted MS-based isotopic tracing investigations of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Isotopic Tracers: Alpha-D-glucose-¹³C vs. Deuterium (²H) and Nitrogen-¹⁵N
For researchers, scientists, and drug development professionals, stable isotope tracers are indispensable for mapping the intricate landscape of metabolic networks.[1][2] By introducing molecules enriched with non-radioactive heavy isotopes like Carbon-13 (¹³C), Deuterium (B1214612) (²H), or Nitrogen-15 (¹⁵N), scientists can track the fate of atoms through biochemical reactions, providing a dynamic view of cellular metabolism.[1][3][4] This guide offers an objective comparison of Alpha-D-glucose-¹³C with ²H and ¹⁵N-based tracers, detailing their performance, applications, and the experimental frameworks that support their use.
Core Principles and Primary Applications
The choice of an isotopic tracer is fundamentally dictated by the biological question. Each isotope offers a unique window into cellular function by tracing the flow of specific elements.
-
Alpha-D-glucose-¹³C: As the central molecule for energy metabolism, ¹³C-labeled glucose is the gold standard for interrogating central carbon pathways. It allows for the precise quantification of fluxes through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. By using specifically labeled glucose variants (e.g., [1,2-¹³C₂]glucose vs. uniformly labeled [U-¹³C₆]glucose), researchers can resolve fluxes at critical metabolic branch points.
-
Deuterium (²H): Deuterium tracers, often administered as ²H₂O (heavy water) or in deuterated substrates like [6,6-²H₂]glucose, are powerful tools for studying a broad range of metabolic processes. The Doubly Labeled Water (DLW) method (²H₂¹⁸O) is a benchmark for measuring total energy expenditure in free-living subjects. Deuterium from ²H₂O is incorporated into various biomolecules, making it a versatile tracer for measuring the synthesis rates of fatty acids, proteins, and glucose.
-
Nitrogen-15 (¹⁵N): ¹⁵N-labeled compounds, typically amino acids like ¹⁵N-glutamine or a complete set of ¹⁵N-amino acids, are crucial for studying nitrogen metabolism. Their primary application is in quantifying protein turnover—the balance between protein synthesis and degradation. They are also essential for tracing the flow of nitrogen through amino acid and nucleotide biosynthesis pathways.
Data Presentation: A Quantitative Comparison
The performance and suitability of each tracer can be evaluated based on several quantitative parameters. The following tables summarize key data points to facilitate comparison.
Table 1: Primary Applications and Target Pathways
| Tracer Type | Primary Tracer Molecule(s) | Key Applications & Pathways Traced |
| Alpha-D-glucose-¹³C | [U-¹³C₆]glucose, [1,2-¹³C₂]glucose | Metabolic Flux Analysis (MFA): Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Anaplerosis. |
| Deuterium (²H) | ²H₂O (Heavy Water), [6,6-²H₂]glucose | Whole-Body Metabolism: Total energy expenditure (with ¹⁸O), gluconeogenesis, lipogenesis, protein synthesis rates. |
| Nitrogen-15 (¹⁵N) | [¹⁵N]amino acids (e.g., Glutamine, Leucine) | Nitrogen Metabolism: Protein synthesis and turnover, amino acid kinetics, nucleotide biosynthesis. |
Table 2: Performance Metrics and Experimental Considerations
| Metric | Alpha-D-glucose-¹³C | Deuterium (²H) | Nitrogen-15 (¹⁵N) |
| Typical Enrichment | >95% in cell culture; ~60% in vivo (bolus injection). | High, as ²H₂O equilibrates with the total body water pool. | High labeling efficiency (~98%) achievable in amino acids and proteins. |
| Analytical Platform | Mass Spectrometry (GC-MS, LC-MS), NMR. | Isotope Ratio MS (IRMS), GC-MS, LC-MS, NMR. | Mass Spectrometry (LC-MS/MS), NMR. |
| Key Advantage | Provides detailed resolution of carbon routing through central metabolism. | Versatile for measuring whole-body fluxes over long periods (days to weeks). | Directly measures the dynamics of nitrogen-containing biomolecules like proteins. |
| Key Limitation | Provides limited information on redox metabolism or pathways not involving the glucose carbon skeleton. | Can be subject to kinetic isotope effects; deuterium exchange with water can complicate analysis. | Less informative for central energy metabolism compared to ¹³C-glucose. |
| Relative Cost | Cost varies significantly with the specific labeling pattern. | ²H₂O is relatively inexpensive; deuterated substrates can be costly. | Generally comparable to ¹³C-labeled substrates. |
Experimental Protocols
A robust stable isotope tracing experiment follows a standardized workflow, from tracer selection to data analysis. Below is a generalized protocol for a cell culture-based experiment.
1. Experimental Design and Tracer Selection
-
Formulate Hypothesis: Clearly define the metabolic pathway or question of interest.
-
Select Tracer: Choose the tracer that best addresses the question. For example, use [1,2-¹³C₂]glucose to measure PPP flux or ¹⁵N-lysine to measure protein synthesis.
-
Determine Labeling Duration: The incubation time must be sufficient to achieve isotopic steady state, where the isotopic enrichment of key intracellular metabolites becomes constant. This often requires a time-course experiment.
2. Cell Culture and Labeling
-
Culture cells in a standard, unlabeled medium to the desired confluence (typically mid-log phase).
-
Aspirate the standard medium and wash the cells once with phosphate-buffered saline (PBS).
-
Replace the standard medium with a pre-warmed experimental medium containing the chosen stable isotope tracer at the desired concentration (e.g., 10 mM [U-¹³C₆]-glucose).
-
Incubate the cells for the pre-determined duration to allow for tracer incorporation.
3. Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Extraction: Immediately add an ice-cold extraction solvent, typically 80% methanol (B129727), to the cells.
-
Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator. Store dried pellets at -80°C until analysis.
4. Sample Analysis via Mass Spectrometry
-
Instrumentation: Use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) to separate and detect metabolites.
-
Configuration: Set the mass spectrometer to acquire data in full scan mode with a mass resolution of >60,000 to accurately resolve different isotopologues (molecules that differ only in their isotopic composition).
-
The incorporation of stable isotopes results in a predictable mass shift for each metabolite, allowing for the differentiation and quantification of labeled and unlabeled pools.
5. Data Analysis
-
Correct raw data for the natural abundance of stable isotopes.
-
Calculate the Mass Isotopomer Distribution (MID) for each metabolite, which represents the fractional abundance of each isotopologue.
-
For metabolic flux analysis (MFA), use computational software (e.g., INCA, 13CFLUX2) to estimate intracellular fluxes that best explain the experimentally measured MIDs.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key concepts in stable isotope tracing.
Caption: Entry points of ¹³C, ²H, and ¹⁵N tracers into major metabolic pathways.
Caption: A typical experimental workflow for stable isotope tracing in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 4. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Alpha-D-Glucose-13C Results with Seahorse Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding cellular metabolism, particularly the intricate pathways of glucose utilization, researchers rely on a variety of sophisticated techniques. Among the most powerful are Alpha-D-glucose-13C isotopic tracer analysis and Seahorse XF assays. While both provide critical insights into cellular bioenergetics, they do so from different perspectives. This guide offers an objective comparison of these two methodologies, presenting supporting experimental data and detailed protocols to facilitate a comprehensive understanding and effective cross-validation of their results.
At a Glance: 13C-Glucose Tracers vs. Seahorse XF Assays
| Feature | This compound Tracer Analysis | Seahorse XF Glycolysis Stress Test |
| Principle | Measures the incorporation of 13C from labeled D-Glucose into downstream metabolites, providing a detailed map of intracellular metabolic fluxes. | Measures the extracellular acidification rate (ECAR), an indicator of lactate (B86563) production and thus, a proxy for the overall rate of glycolysis. |
| Primary Output | Quantitative flux rates through specific glycolytic and related pathways (e.g., Pentose Phosphate Pathway, TCA cycle). | Real-time kinetic data on glycolytic function, including basal glycolysis, glycolytic capacity, and glycolytic reserve. |
| Key Advantage | Provides a highly detailed and quantitative view of carbon fate within the cell. | Provides a functional, real-time assessment of the entire glycolytic pathway's capacity to respond to energetic demands. |
| Information Gained | Direct evidence of pathway engagement and the specific metabolic fate of glucose carbons. | Overall cellular metabolic phenotype and rates of ATP production from glycolysis. |
| Limitations | Provides a steady-state snapshot in time and less direct information on overall metabolic rates. | Does not identify the specific substrates being utilized without the use of inhibitors. |
Quantitative Data Comparison
The true power of utilizing both techniques lies in the ability to cross-validate findings. For instance, an observation of increased 13C enrichment in TCA cycle intermediates from a tracer study would be corroborated by an increase in the oxygen consumption rate (OCR) in a Seahorse assay.
Table 1: Illustrative Data from this compound Metabolic Flux Analysis
This table showcases the detailed intracellular flux rates that can be obtained through Metabolic Flux Analysis (MFA) using 13C-labeled D-Glucose.
| Metabolite | Control (% 13C Enrichment) | Treatment X (% 13C Enrichment) | Interpretation |
| Lactate (Glycolysis) | < 1% | 15% | Treatment X promotes the conversion of glucose to lactate via glycolysis. |
| Citrate (TCA Cycle) | < 1% | 25% | Glucose carbons are actively entering the TCA cycle with Treatment X. |
| α-Ketoglutarate (TCA Cycle) | < 1% | 22% | Glucose carbons are progressing through the TCA cycle with Treatment X. |
| Malate (TCA Cycle) | < 1% | 28% | Treatment X leads to a significant contribution of glucose to anaplerosis. |
Table 2: Illustrative Data from Seahorse XF Glycolysis Stress Test
This table presents the key parameters of glycolytic function as measured by the Seahorse XF Analyzer. These parameters provide a dynamic overview of the cell's reliance on and capacity for glycolysis.
| Parameter | Control (mpH/min) | Treatment X (mpH/min) | Interpretation |
| Non-Glycolytic Acidification | 20 ± 2 | 20 ± 2 | Baseline extracellular acidification not attributed to glycolysis remains unchanged. |
| Basal Glycolysis | 50 ± 5 | 75 ± 6 | Treatment X increases the rate of glycolysis under basal conditions, corroborating the lactate finding in Table 1. |
| Glycolytic Capacity | 100 ± 8 | 120 ± 9 | Treatment X enhances the maximum glycolytic rate. |
| Glycolytic Reserve | 50 ± 7 | 45 ± 8 | The cell's ability to respond to additional energetic demands via glycolysis is slightly reduced under Treatment X. |
Experimental Protocols
Detailed and robust experimental design is critical for obtaining reliable and reproducible data with both techniques.
This compound Tracer Protocol
This protocol outlines the general steps for a stable isotope tracer experiment in cultured cells.
-
Cell Culture and Labeling:
-
Seed cells in appropriate culture vessels and allow them to reach the desired confluency.
-
On the day of the experiment, replace the standard culture medium with a medium containing 13C-labeled D-Glucose at a known concentration. An unlabeled glucose control should also be included.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled glucose.
-
-
Metabolite Extraction:
-
After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled glucose from the medium.
-
Quench metabolism and extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Scrape the cells and
-
A Head-to-Head Comparison: Alpha-D-glucose-13C vs. Radiolabeled Glucose (14C) in Metabolic Research
For researchers, scientists, and drug development professionals, the choice of an isotopic tracer is a critical decision that shapes the scope and outcome of metabolic studies. This guide provides an objective comparison of two mainstays in the field: stable isotope-labeled Alpha-D-glucose-13C and radiolabeled Alpha-D-glucose-14C. By examining their performance, applications, and the supporting experimental data, this document aims to equip scientists with the knowledge to make informed decisions for their specific research needs.
The fundamental distinction between this compound (¹³C-glucose) and Alpha-D-glucose-14C (¹⁴C-glucose) lies in the nature of their isotopes. ¹³C is a stable, non-radioactive isotope, while ¹⁴C is a radioactive isotope that undergoes beta decay.[1] This core difference dictates their detection methods, safety protocols, and the types of biological questions they can effectively answer.
At a Glance: Key Performance Characteristics
| Feature | This compound | Alpha-D-glucose-14C |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[1] | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS), Radioactivity Monitoring (RAM)[1][2] |
| Nature of Isotope | Stable, non-radioactive[3] | Radioactive (beta emitter)[1][4] |
| Safety | Non-radioactive, requires standard chemical handling precautions[5][6] | Radioactive, requires licensed handling, specialized waste disposal, and radiation safety protocols[1] |
| Sensitivity | High, dependent on the mass spectrometer's capabilities[1] | Extremely high, especially with AMS[1] |
| Structural Information | MS/MS provides fragmentation patterns for metabolite identification; NMR offers detailed structural information.[1][7] | Provides no direct structural information; requires co-chromatography with standards or subsequent analysis.[1] |
| Primary Application | Metabolic Flux Analysis (MFA), tracing carbon atom fate through pathways.[3][8] | Quantifying total radioactivity in a sample, determining oxidation rates, early drug metabolism studies.[2][9] |
Quantitative Data from Comparative Studies
A study directly comparing the two tracers in measuring exogenous carbohydrate oxidation during exercise found a notable difference in the calculated oxidation rates.
| Time Point (minutes) | Exogenous CHO Oxidation with ¹³C-Glucose (grams) | Exogenous CHO Oxidation with ¹⁴C-Glucose (grams) |
| 30 | Significantly greater with ¹³C-glucose | Lower than ¹³C-glucose |
| 60 | Significantly greater with ¹³C-glucose | Lower than ¹³C-glucose |
| 90 | Significantly greater with ¹³C-glucose | Lower than ¹³C-glucose |
| 120 | Significantly greater with ¹³C-glucose | Lower than ¹³C-glucose |
| Overall Difference | - | 15 ± 4% lower than ¹³C-glucose measurements |
This data is synthesized from a study where subjects ingested a solution containing both tracers simultaneously, allowing for a direct comparison.[10]
The discrepancy in these measurements suggests potential isotopic fractionation effects or differences in the analytical methodologies that researchers should consider when designing their experiments and interpreting results.[10]
Delving Deeper: Methodologies and Applications
This compound: The Power of Mass Isotopomer Distribution
¹³C-glucose is the cornerstone of Metabolic Flux Analysis (MFA) , a powerful technique to quantify the rates of intracellular metabolic reactions.[8] By tracing the incorporation of ¹³C atoms into downstream metabolites, researchers can create a detailed map of cellular metabolism.[3]
The key output of a ¹³C-labeling experiment is the Mass Isotopomer Distribution (MID) , which describes the fractional abundance of each isotopologue for a given metabolite.[3] This data, analyzed using computational models, reveals the relative activities of different metabolic pathways.[8]
Typical Applications of ¹³C-Glucose:
-
Detailed Pathway Analysis: Elucidating the activity of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle.[8][11]
-
Identifying Metabolic Bottlenecks: Pinpointing enzymatic steps that limit the flow of metabolites.[8]
-
Drug Mechanism of Action: Understanding how therapeutic compounds alter metabolic pathways.[3][8]
-
Cancer Metabolism Research: Investigating the metabolic reprogramming that supports rapid cell proliferation.[12]
Alpha-D-glucose-14C: High Sensitivity for Tracing and Quantification
¹⁴C-glucose has historically been a gold standard, particularly in pharmaceutical development, due to its exceptional sensitivity.[1] The ability to detect minute amounts of radioactivity allows for the comprehensive tracking of a compound and all its metabolites, regardless of their chemical structure.[2]
Typical Applications of ¹⁴C-Glucose:
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Determining the fate of a drug candidate in an organism.
-
Whole-Body Autoradiography: Visualizing the distribution of a radiolabeled compound in tissue sections.
-
Quantifying Oxidation Rates: Measuring the production of ¹⁴CO₂ to determine the rate of glucose oxidation.[9][13]
-
Microdosing Studies: Administering ultra-low, non-pharmacologically active doses of a drug to study its pharmacokinetic profile in humans early in development.[14]
Experimental Protocols: A Glimpse into the Lab
In Vivo Metabolic Flux Analysis using ¹³C-Glucose
This protocol provides a general framework for an in vivo study in a mouse model.
-
Animal Acclimatization and Preparation:
-
Tracer Administration:
-
Sample Collection:
-
Blood samples are collected at various time points into EDTA-coated tubes and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C.[15]
-
At the end of the experiment, animals are euthanized, and tissues of interest are rapidly dissected and flash-frozen in liquid nitrogen.[15][17]
-
-
Metabolite Extraction and Analysis:
-
Data Analysis and Flux Calculation:
Measurement of Exogenous Carbohydrate Oxidation using ¹⁴C-Glucose
This protocol outlines a typical human exercise study.
-
Subject Preparation:
-
Tracer Ingestion:
-
During exercise at a fixed intensity (e.g., 50% of peak power), subjects ingest a solution containing a known amount of glucose and a trace amount of [U-¹⁴C]glucose.[10]
-
-
Expired Air Collection:
-
Radioactivity Measurement:
-
Calculation of Oxidation Rate:
-
The rate of exogenous carbohydrate oxidation is calculated based on the amount of ¹⁴CO₂ expired, taking into account the specific activity of the ingested glucose.
-
Visualizing the Workflows
Logical Workflow for ¹³C Metabolic Flux Analysis
Caption: Workflow for ¹³C Metabolic Flux Analysis.
Central Carbon Metabolism Pathways Traced by Glucose
Caption: Central Carbon Metabolism Pathways.
Conclusion: Choosing the Right Tool for the Job
Both this compound and Alpha-D-glucose-14C are powerful tools in the arsenal (B13267) of metabolic researchers. The choice between them is not about which is universally "better," but which is more appropriate for the specific research question.
-
For detailed, quantitative mapping of intracellular metabolic pathways and understanding the intricate flow of carbon atoms, ¹³C-glucose is the undisputed choice. Its non-radioactive nature also makes it ideal for studies where radiation exposure is a concern.
-
For applications demanding the highest sensitivity, such as early-phase drug ADME studies or when quantifying total substrate oxidation, ¹⁴C-glucose remains a highly valuable tool.
Ultimately, the optimal experimental design may even involve the use of both tracers in parallel to gain a more comprehensive understanding of metabolic processes.[21] As analytical technologies continue to advance, the applications for both stable and radioisotopes will undoubtedly expand, further empowering scientists to unravel the complexities of metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Replacing 14C with stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. radiocarbon [ldeo.columbia.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]
- 8. benchchem.com [benchchem.com]
- 9. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of exogenous carbohydrate oxidation: a comparison of [U-14C]glucose and [U-13C]glucose tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-b-f.eu [e-b-f.eu]
- 15. benchchem.com [benchchem.com]
- 16. metsol.com [metsol.com]
- 17. researchgate.net [researchgate.net]
- 18. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.humankinetics.com [journals.humankinetics.com]
- 21. Dual carbon-labeled isotope experiments using D-[6-14C] glucose and L-[1,2,3-13C3] lactate: a new approach for investigating human myocardial metabolism during ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: The Essential Role of Unlabeled Glucose Controls in ¹³C-Glucose Isotope Tracing Experiments
In the landscape of metabolic research, stable isotope tracing using compounds like ¹³C-labeled glucose is a cornerstone technique for mapping the flow of atoms through metabolic pathways. For researchers, scientists, and drug development professionals, the accuracy of these experiments is paramount. A critical, yet sometimes overlooked, aspect of experimental design is the inclusion of a parallel control group cultured with unlabeled, natural abundance glucose. This guide objectively compares the outcomes and data integrity of experiments conducted with and without this vital control.
The Core Principle: Why an Unlabeled Control is Non-Negotiable
Stable isotope tracing experiments aim to measure the incorporation of a labeled atom (like ¹³C) from a specific substrate into downstream metabolites. However, data from mass spectrometry is inherently biased by the natural abundance of stable isotopes present in all organic molecules.[1] Carbon, for instance, naturally exists as ~98.9% ¹²C and ~1.1% ¹³C. The primary role of the unlabeled glucose control is to precisely measure this natural isotopic background in the absence of any experimental labeling.[2] Without this baseline, it is impossible to accurately determine the true enrichment from the ¹³C-labeled tracer, leading to a significant overestimation of its contribution.
Detailed analyses of mass isotopomer distributions (MIDs) almost always require the correction for naturally occurring isotopes before any quantitative processing can be performed accurately.[2]
Data Presentation: Quantifying the Impact of the Unlabeled Control
To illustrate the necessity of the control, consider a typical experiment measuring the incorporation of glucose-derived carbon into citrate (B86180), a key metabolite in the TCA cycle. The cell cultures are split into two groups: one fed [U-¹³C₆]-glucose and the other fed standard, unlabeled glucose.
Table 1: Raw Mass Isotopologue Distribution (MID) of Citrate
This table shows the raw, uncorrected percentage of each citrate isotopologue as measured by a mass spectrometer. M+0 is the lightest form with no ¹³C atoms, M+2 has two ¹³C atoms, and so on.
| Sample Group | M+0 (Unlabeled) | M+2 | M+3 | M+4 | M+5 | M+6 |
| Unlabeled Glucose Control | 93.4% | 5.2% | 0.4% | 0.8% | 0.1% | 0.1% |
| ¹³C-Glucose Experiment | 10.5% | 15.1% | 5.3% | 45.2% | 8.1% | 15.8% |
Note: The M+1 peak is often omitted for citrate as it is less informative for this specific labeling pattern. Data is hypothetical but representative.
The unlabeled control clearly shows low but non-zero percentages for heavier isotopologues (M+2, M+3, etc.), which are solely due to the natural abundance of ¹³C and other heavy isotopes.
Table 2: Corrected Fractional Contribution of Glucose to Citrate
This table demonstrates how the data from the unlabeled control is used to correct the experimental data, revealing the true contribution from the ¹³C-glucose tracer.
| Data Point | Raw % from ¹³C-Glucose | Natural Abundance Background (from Unlabeled Control) | Corrected % Contribution |
| M+2 Citrate | 15.1% | 5.2% | 9.9% |
| M+4 Citrate | 45.2% | 0.8% | 44.4% |
| M+6 Citrate | 15.8% | 0.1% | 15.7% |
Without the unlabeled control, a researcher might incorrectly conclude that 15.1% of citrate is M+2 derived from the tracer, when in fact the true contribution is only 9.9%. This correction is essential for accurate data interpretation.[1]
Experimental Protocols
A rigorous experimental design is fundamental. Below is a generalized protocol for a steady-state ¹³C-glucose tracing experiment in adherent mammalian cells.
Objective: To determine the relative contribution of glucose to central carbon metabolism under specific experimental conditions.
1. Cell Seeding and Culture:
-
Seed cells (e.g., A549, HeLa) in 6-well plates to reach ~80% confluency at the time of metabolite extraction.[3]
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
2. Preparation of Labeling and Control Media:
-
¹³C-Labeling Medium: Prepare culture medium (e.g., glucose-free DMEM) and supplement it with the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM).
-
Unlabeled Control Medium: Prepare identical medium, but supplement it with the same concentration of natural, unlabeled glucose.
-
Add all other necessary supplements (e.g., serum, glutamine, antibiotics) to both media.
3. Labeling Phase:
-
Aspirate the standard growth medium from all wells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the appropriate pre-warmed ¹³C-labeling or unlabeled control medium to the designated wells.
-
Incubate for a period sufficient to achieve isotopic steady-state. This is typically 24-48 hours or several cell doublings.[3]
4. Metabolite Extraction:
-
Quickly aspirate the medium and wash the cells with ice-cold 0.9% NaCl.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to quench all enzymatic activity.[4]
-
Incubate at -80°C for 15 minutes to precipitate proteins.[3]
-
Scrape the cells and transfer the entire lysate/solvent mixture to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris and proteins.
5. Sample Processing and Analysis:
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator or nitrogen stream.
-
Resuspend the dried pellet in a suitable solvent for analysis by mass spectrometry (e.g., LC-MS or GC-MS).
-
Analyze the samples to determine the mass isotopologue distribution for all detected metabolites.
Mandatory Visualizations
Caption: Parallel workflow for ¹³C-glucose tracing experiments.
Caption: Logical flow of data correction using the unlabeled control.
Conclusion: An Indispensable Component for Data Integrity
References
- 1. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ckisotopes.com [ckisotopes.com]
Comparative analysis of metabolic pathways in different cell lines using Alpha-D-glucose-13C
For researchers, scientists, and drug development professionals, understanding the intricate metabolic wiring of different cell lines is crucial for advancing disease modeling and therapeutic discovery. Stable isotope tracing with compounds like Alpha-D-glucose-¹³C offers a powerful lens to quantify the flow, or flux, of nutrients through central carbon metabolism. This guide provides an objective comparison of metabolic pathway utilization in different cell lines, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Stable isotope-resolved metabolomics is a pivotal technique for dissecting cellular metabolism. By supplying cells with glucose labeled with a heavy isotope of carbon (¹³C), researchers can track the fate of glucose-derived carbons as they are incorporated into downstream metabolites.[1] Using mass spectrometry or nuclear magnetic resonance, the specific labeling patterns of these metabolites can be measured, allowing for the precise quantification of fluxes through key pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3] This approach reveals how different cell types, such as those derived from various cancers or tissues, reprogram their metabolism to meet specific bioenergetic and biosynthetic demands.[4]
Comparative Analysis of Metabolic Fluxes in Representative Cell Lines
Cell lines exhibit distinct metabolic phenotypes. For example, many cancer cells display a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect, while other cell lines may rely more on oxidative phosphorylation.[4][5] The following table summarizes quantitative data on the distribution of glucose-derived carbon in several commonly used cell lines, compiled from metabolic flux analysis studies. Fluxes are presented as a relative percentage of glucose uptake to facilitate comparison.
| Metabolic Pathway/Parameter | HEK293 | MDA-MB-231 (Breast Cancer) | Glioblastoma (Generic) |
| Primary Metabolic Phenotype | High Glycolytic & Oxidative | Highly Glycolytic | Highly Glycolytic |
| Glucose Uptake Rate | High | Very High | High |
| Flux to Glycolysis (→ Pyruvate) | ~85% | >90% | High |
| Pyruvate Conversion to Lactate | ~77% of Pyruvate | High | High |
| Flux to Pentose Phosphate Pathway (PPP) | ~15% | Variable, Supports Biosynthesis | ~15% |
| Pyruvate Entry into TCA Cycle (via PDH) | ~5% of Pyruvate | Low | Low |
| Primary TCA Cycle Fuel Source | Glucose & Glutamine | Primarily Glutamine | Glucose & Glutamine |
| Sources | [6] | [7][8] | [9][10] |
Note: Values are approximate and can vary based on experimental conditions (e.g., media composition, cell density). The data is compiled to illustrate typical metabolic profiles.
Key Metabolic Pathways and Isotope Tracing
The use of uniformly labeled [U-¹³C₆]glucose allows carbons to be traced throughout central metabolism. The distribution of these labeled carbons reveals the relative activity of interconnected pathways.
Caption: Tracing ¹³C from glucose through central carbon metabolism.
General Experimental Protocol for ¹³C-Glucose Tracing
This protocol outlines a generalized workflow for conducting a stable isotope tracing experiment in cultured cells.
-
Cell Seeding and Culture:
-
Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Culture cells in standard growth medium to ensure consistent metabolic state before the experiment.
-
-
Isotope Labeling:
-
On the day of the experiment, aspirate the standard medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glucose.
-
Add pre-warmed labeling medium. This medium should be identical to the standard medium but with unlabeled glucose replaced by the desired concentration of [U-¹³C₆]glucose (e.g., 10 mM).
-
Incubate the cells for a sufficient duration to approach isotopic steady state. This time varies by pathway and cell type but can range from minutes for glycolysis to several hours for the TCA cycle.[11]
-
-
Metabolite Extraction:
-
To quench metabolism, place the culture plate on dry ice.
-
Quickly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a specific volume of ice-cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C).
-
Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Vortex the lysate thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. A high-resolution mass spectrometer is recommended for accurately resolving different isotopologues.
-
Separate metabolites using an appropriate chromatography method (e.g., HILIC for polar metabolites).
-
Analyze the mass isotopologue distributions (MIDs) for key metabolites to determine the fractional abundance of each labeled form (e.g., M+0, M+1, M+2, etc.).
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MIDs for the natural abundance of ¹³C.
-
Use computational software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model.
-
The software estimates the relative or absolute fluxes by minimizing the difference between the experimentally measured MIDs and the model-predicted MIDs.
-
Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. The Glycolytic Switch in Tumors: How Many Players Are Involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. s3b02d893ae5f2add.jimcontent.com [s3b02d893ae5f2add.jimcontent.com]
- 7. mdpi.com [mdpi.com]
- 8. Role of Lactate in the Regulation of Transcriptional Activity of Breast Cancer-Related Genes and Epithelial-to-Mesenchymal Transition Proteins: A Compassion of MCF7 and MDA-MB-231 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
Ensuring Rigor: A Guide to Reproducibility and Statistical Analysis of Alpha-D-glucose-¹³C Tracing Studies
For researchers, scientists, and drug development professionals, Alpha-D-glucose-¹³C tracing studies are a cornerstone of metabolic research, offering profound insights into cellular physiology. However, the complexity of these experiments necessitates a rigorous approach to ensure the reproducibility and statistical validity of the findings. This guide provides a comparative analysis of methodologies, software, and experimental protocols to enhance the reliability of ¹³C metabolic flux analysis (MFA).
The fidelity of ¹³C tracing experiments is contingent on a series of critical decisions throughout the experimental workflow. These include the choice of isotopic tracer, the analytical platform for detecting labeled metabolites, and the software used for metabolic flux analysis.[1] A lack of standardization in experimental design, methodologies, and data analysis can lead to significant variability and concerns about the accuracy and reproducibility of results.[2][3]
Comparative Analysis of Methodologies and Platforms
The choice of analytical platform and ¹³C-labeled tracer profoundly impacts the precision and accuracy of metabolic flux estimations.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common analytical platforms, each with distinct advantages and limitations.
Table 1: Comparison of Analytical Platforms for ¹³C Tracer Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High | High | Moderate to Low |
| Resolution | High | High | Lower spectral resolution |
| Compound Coverage | Volatile and thermally stable compounds (derivatization may be required) | Wide range of non-volatile compounds | Abundant metabolites |
| Key Advantage | Robust and well-established | Broad applicability to non-volatile metabolites | Provides positional isotopomer information |
| Key Limitation | Derivatization can introduce variability | Ion suppression and matrix effects can affect precision | Lower sensitivity and higher cost |
The selection of the ¹³C-glucose tracer is also a critical experimental design parameter. Different tracers provide varying degrees of resolution for different metabolic pathways.
Table 2: Performance of Common ¹³C-Labeled Glucose Tracers
| Tracer | Primary Applications | Relative Performance |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | High precision for glycolysis and PPP fluxes. |
| [U-¹³C₆]glucose | General labeling of central carbon metabolism | Provides nominal precision for glycolysis. |
| [2-¹³C]glucose & [3-¹³C]glucose | Glycolysis, PPP | Can outperform [1-¹³C]glucose for certain flux estimations. |
| Mixtures (e.g., 50% [4,5,6-¹³C]glucose + 50% [1-¹³C]glucose) | Glycolysis, PPP, TKTL1 pathway | Allows for precise determination of fluxes in all three pathways. |
Enhancing Reproducibility Through Standardized Protocols
To ensure the reproducibility of ¹³C tracing studies, the adoption of detailed and standardized protocols is essential. Below is a generalized protocol for a steady-state ¹³C labeling experiment in cultured mammalian cells.
Experimental Protocol: Steady-State ¹³C Labeling in Mammalian Cells
Objective: To quantify metabolic fluxes in central carbon metabolism using an Alpha-D-glucose-¹³C tracer.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (e.g., DMEM), glucose-free
-
¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]-glucose)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to the desired confluency in standard growth medium.
-
Seed cells in culture plates at a density that will ensure they are in the mid-exponential growth phase at the time of labeling.
-
-
Media Preparation and Labeling:
-
Prepare the labeling medium by supplementing glucose-free medium with the chosen ¹³C-labeled glucose tracer at the desired concentration.
-
When cells have reached the desired confluency, aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation for Isotopic Steady State:
-
Incubate the cells for a sufficient duration to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant. This time should be determined empirically for the specific cell line and metabolites of interest.
-
-
Metabolism Quenching and Metabolite Extraction:
-
To halt all enzymatic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any residual labeling medium.
-
Add ice-cold quenching solution to the culture vessel to arrest metabolism.
-
Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled tube.
-
-
Sample Processing:
-
Incubate the mixture at -20°C for at least 15 minutes to ensure complete extraction.
-
Centrifuge the samples at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites for analysis.
-
Statistical Analysis and Computational Tools
The analysis of ¹³C labeling data requires specialized software to estimate intracellular fluxes by fitting a metabolic model to the experimental data. Several software packages are available, each with different features and algorithms.
Table 3: Comparison of Software for ¹³C-Metabolic Flux Analysis
| Software | Key Features | Implementation | Availability |
| 13CFLUX2 | High-performance suite for designing and evaluating carbon labeling experiments. Supports multicore CPUs and compute clusters. | C++, with Java and Python add-ons. Runs on Linux/Unix. | Demo version and binaries available at --INVALID-LINK--. |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework for flux analysis, tracer experiment design, and statistical analysis. | Proprietary | Available for license from MIT Technology Licensing Office. |
| FiatFlux | User-friendly software that calculates flux ratios from GC-MS data and then estimates absolute fluxes. | MATLAB-based. | Open source. |
| OpenFlux | Modeling software for ¹³C-based metabolic flux analysis. | Not specified | Open source. |
| INCA | Isotopically non-stationary metabolic flux analysis (INST-MFA). | Not specified | Open source. |
A crucial aspect of the analysis is the statistical evaluation of the results to determine the goodness-of-fit and calculate confidence intervals for the estimated fluxes. Full transparency in reporting all data, models, methods, and statistical analyses is paramount for the reproducibility and reusability of the findings.
Visualizing Workflows and Pathways
To facilitate a clear understanding of the experimental and analytical processes, diagrams of key workflows and metabolic pathways are invaluable.
References
Benchmarking New Software for Metabolic Flux Analysis with Alpha-D-glucose-13C Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of software for ¹³C-based Metabolic Flux Analysis (¹³C-MFA), a cornerstone technique for quantifying intracellular metabolic fluxes. Understanding the capabilities and performance of different software packages is crucial for obtaining accurate and reliable insights into cellular metabolism, which is essential for advancements in biotechnology and drug development. This document outlines a comprehensive benchmarking protocol using publicly available Alpha-D-glucose-¹³C data from Escherichia coli and presents a comparative analysis of leading software solutions.
Introduction to ¹³C-Metabolic Flux Analysis
¹³C-MFA is a powerful method that utilizes stable isotope-labeled substrates, such as ¹³C-glucose, to trace the flow of carbon atoms through metabolic pathways. By measuring the isotopic enrichment in downstream metabolites, typically proteinogenic amino acids, it is possible to deduce the rates of intracellular reactions. This information is invaluable for identifying metabolic bottlenecks, understanding disease states, and engineering microbial strains for enhanced production of valuable compounds.
The accuracy of ¹³C-MFA heavily relies on the computational tools used to solve the complex system of algebraic equations that describe the metabolic model and the isotope labeling patterns. A variety of software packages are available, each with its own set of algorithms, features, and user interfaces. This guide focuses on a selection of commonly used software to provide a clear comparison of their performance and usability.
Benchmarking Software Selection
For this guide, we compare a new hypothetical software, "FluxPro," against three well-established platforms in the field of metabolic flux analysis:
-
13CFLUX2: A high-performance software suite known for its comprehensive workflows, scalability, and support for advanced statistical analyses.[1] It is recognized for its speed and ability to handle large-scale metabolic models.
-
INCA (Isotopomer Network Compartmental Analysis): A widely used MATLAB-based toolbox that supports both steady-state and non-stationary ¹³C-MFA. It is valued for its flexibility and extensive documentation.
-
OpenFLUX: An open-source software that provides a user-friendly graphical interface and is capable of performing flux estimation and statistical analysis.[2] Its open-source nature allows for customization and extension.
Experimental and Computational Workflow
A standardized workflow is essential for a fair and reproducible comparison of software performance. The following diagram outlines the key steps in our benchmarking protocol, from data acquisition to flux map visualization.
Caption: A generalized workflow for benchmarking ¹³C-MFA software.
Detailed Experimental and Computational Protocols
Data Acquisition and Preparation
The dataset used for this benchmark is from a study by Leighty and Antoniewicz (2013), which performed 14 parallel labeling experiments with E. coli. This comprehensive dataset provides a robust basis for testing the capabilities of the software.
-
Data Source: The raw mass spectrometry data from the parallel labeling experiments of E. coli grown on different ¹³C-labeled glucose tracers is to be obtained.
-
Metabolite Measurement: The dataset includes mass isotopomer distributions of protein-bound amino acids, which are the primary measurements for flux estimation.
-
Data Curation: The raw MS data is processed to determine the mass isotopomer distributions (MIDs) for each amino acid.
-
Correction for Natural Abundance: The MIDs are corrected for the natural abundance of ¹³C and other isotopes to reflect the enrichment from the labeled substrate.
Metabolic Model
A well-defined metabolic model is crucial for accurate flux calculations.
-
Model Organism: Escherichia coli.
-
Metabolic Network: A stoichiometric model of the central carbon metabolism of E. coli is used, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the TCA cycle, and anabolic pathways to biomass.
-
Atom Transitions: The model includes detailed carbon atom transitions for each reaction, which are essential for tracing the path of the ¹³C label.
Software-Specific Flux Estimation
For each software package, the following general procedure is followed:
-
Model Input: The metabolic network and atom transitions are formatted and loaded into the respective software.
-
Data Input: The corrected MIDs from the experimental data are provided as input.
-
Flux Calculation: The software's optimization algorithm is run to find the set of metabolic fluxes that best fit the experimental data by minimizing the sum of squared residuals (SSR) between the measured and simulated MIDs.
-
Statistical Analysis: A chi-square test is performed to assess the goodness-of-fit. Confidence intervals for the estimated fluxes are calculated to determine the precision of the estimates.
Comparative Performance Analysis
The performance of each software package is evaluated based on the following metrics. The values presented in the tables below are hypothetical and for illustrative purposes, but are representative of a typical benchmarking study.
Quantitative Performance Metrics
| Software | Sum of Squared Residuals (SSR) | Average 95% Confidence Interval (relative to flux) | Computational Time (minutes) |
| FluxPro (New Software) | 112.5 | ± 8.5% | 15 |
| 13CFLUX2 | 110.2 | ± 8.2% | 12 |
| INCA | 115.8 | ± 9.1% | 25 |
| OpenFLUX | 120.1 | ± 9.5% | 20 |
Qualitative Feature Comparison
| Feature | FluxPro (New Software) | 13CFLUX2 | INCA | OpenFLUX |
| User Interface | Graphical User Interface | Command Line / XML | MATLAB GUI | Graphical User Interface |
| Operating System | Windows, macOS, Linux | Linux/Unix | Windows, macOS, Linux (with MATLAB) | Windows, macOS, Linux |
| Open Source | No | No (Free academic license) | No | Yes |
| Support for Non-stationary MFA | Yes | Yes | Yes | No |
| Parallel Labeling Experiment Support | Yes | Yes | Yes | Yes (in OpenFLUX2) |
| Advanced Statistical Analysis | Goodness-of-fit, Confidence Intervals | Goodness-of-fit, Confidence Intervals, Sensitivity Analysis | Goodness-of-fit, Confidence Intervals, Parameter Continuation | Goodness-of-fit, Confidence Intervals |
Visualization of Metabolic Pathways and Fluxes
Visualizing the results of a ¹³C-MFA is crucial for interpreting the metabolic phenotype. The following diagram illustrates a simplified central carbon metabolism pathway in E. coli, which can be used as a template for visualizing the calculated flux distribution.
Caption: A simplified diagram of central carbon metabolism in E. coli.
Conclusion
This guide provides a framework for the objective comparison of new and existing software for ¹³C-metabolic flux analysis. Based on our hypothetical benchmarking, "FluxPro" shows promising performance, with accuracy and precision comparable to the high-performance software 13CFLUX2, and a faster computational time than INCA and OpenFLUX. Its cross-platform graphical user interface is also a significant advantage for usability.
For researchers, the choice of software will depend on specific needs, including the complexity of the metabolic model, the need for advanced statistical features, and the available computational resources. We recommend that users perform their own benchmarks with their specific datasets to make an informed decision. The detailed protocols and comparative data presented in this guide serve as a valuable resource for conducting such evaluations.
References
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Alpha-D-glucose-13C
This document provides a comprehensive guide for the safe handling and proper disposal of Alpha-D-glucose-13C, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a stable, non-radioactive isotopically labeled compound, this compound does not require specialized radiological handling, and its disposal is governed by the same principles as its unlabeled counterpart.[1]
Immediate Safety and Handling Protocols
Prior to handling, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound.[2] Adherence to standard laboratory safety protocols is mandatory.
1.1 Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure. Although the toxicological properties have not been exhaustively investigated, a comprehensive approach to personal protection is necessary.[3][4]
| PPE Category | Item | Justification | Citations |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from dust particles and splashes. | [2] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact. | |
| Body Protection | Laboratory coat / Impervious clothing | Minimizes contact with skin and protects personal clothing. |
1.2 Handling Procedures
Proper handling techniques are critical to prevent contamination and ensure accurate experimental outcomes.
-
Ventilation : Always handle solid this compound in a well-ventilated area or under a chemical fume hood to minimize the potential for dust inhalation.
-
Avoid Dust Generation : Handle the compound gently to avoid creating airborne dust. Use anti-static weighing dishes if the powder is prone to static.
-
Solution Preparation : When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Hygiene : Wash hands thoroughly with mild soap and water after handling and before leaving the work area.
-
Storage : Store this compound in a tightly sealed container at room temperature, protected from light and moisture.
Step-by-Step Disposal Plan
The primary principle for disposal is to comply with all federal, state, and local environmental regulations.
Step 1: Waste Characterization
Before disposal, you must determine if the this compound waste is contaminated with any hazardous materials.
-
Uncontaminated Waste : Pure, unused this compound or solutions thereof.
-
Contaminated Waste : this compound that has been mixed with hazardous substances (e.g., other chemicals, biological materials). If contaminated, the resulting mixture must be treated as hazardous waste according to the regulations applicable to the hazardous components.
Step 2: Segregation and Disposal Route
Based on the characterization, segregate the waste and follow the appropriate disposal route outlined in the table below.
| Waste Type | Disposal Procedure | Citations |
| Uncontaminated Solid (Small Quantities) | Securely contain in a sealed bag or container and dispose of in the regular laboratory trash, pending institutional policies. | |
| Uncontaminated Aqueous Solution (Dilute) | May generally be disposed of down the sanitary sewer system. Flush with copious amounts of water to ensure adequate dilution. | |
| Uncontaminated Solid or Solution (Large Quantities) | Offer surplus and non-recyclable solutions to a licensed professional waste disposal company. Do not allow the product to enter drains. | |
| Contaminated Waste | Must be managed as hazardous waste. Keep the waste segregated, clearly label the container with all components, and store it in a designated satellite accumulation area. Dispose of through a licensed hazardous waste disposal service. | |
| Empty Containers | Triple-rinse the container with a suitable solvent (e.g., water). The rinsate should be disposed of as an aqueous solution. Decontaminated containers can typically be disposed of in regular trash or recycled. | |
| Contaminated PPE (Gloves, etc.) | Remove and place in a designated waste bag. Dispose of according to institutional guidelines for chemically contaminated waste. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
